2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
Description
The exact mass of the compound 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is 282.08676414 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxy-2-phenylmethoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-19-13-8-7-12(15(16,17)18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPCCDMYUAPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
Executive Summary
This guide provides a comprehensive technical analysis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene , a specialized fluorinated aromatic intermediate. Characterized by the coexistence of an electron-withdrawing trifluoromethyl group (-CF
The trifluoromethyl group is a privileged motif in drug discovery, enhancing metabolic stability and lipophilicity (LogP), while the orthogonal protecting groups (methyl and benzyl) allow for regiospecific functionalization of the catechol core. This document outlines the structural properties, validated synthetic pathways, and experimental protocols required for the precise handling and generation of this compound.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule is a tri-substituted benzene derivative.[1][2][3] Its physicochemical profile is dominated by the lipophilic nature of the benzyl and trifluoromethyl groups, making it sparingly soluble in water but highly soluble in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO).
Table 1: Chemical Specifications
| Property | Detail |
| IUPAC Name | 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene |
| Molecular Formula | C |
| Molecular Weight | 282.26 g/mol |
| MDL Number | MFCD32707100 |
| Physical State | Solid (Low melting point) or Viscous Oil (depending on purity) |
| Solubility | Soluble in EtOAc, DCM, DMSO, Methanol; Insoluble in Water |
| Key Functional Groups | Trifluoromethyl (-CF |
| Isotopic Analog | CAS 1995814-11-1 (Deuterated -OMe version) [1] |
Structural Analysis & Electronic Properties
Understanding the electronic environment of the benzene ring is crucial for predicting reactivity during downstream derivatization.
Electronic Push-Pull System
-
Trifluoromethyl Group (C-4): Acts as a strong electron-withdrawing group (EWG) via induction (
effect). This deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic attacks, particularly at the positions ortho or para to itself. -
Methoxy (C-1) & Benzyloxy (C-2): Both act as electron-donating groups (EDG) via resonance (
effect). They strongly activate the ring. -
Net Effect: The donating effects of the two oxygen atoms generally override the withdrawing effect of the -CF
group regarding EAS, directing incoming electrophiles to the C-5 position (para to the benzyloxy, meta to the CF ).
Structural Visualization (DOT Diagram)
The following diagram illustrates the substituent arrangement and the electronic influence vectors.
Figure 1: Structural connectivity and electronic substituent effects of the target molecule.
Synthetic Pathways[3][8]
The synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is best approached via Williamson Ether Synthesis . The choice of starting material dictates the efficiency; alkylating a pre-existing phenol is the standard industrial route.
Route A: Benzylation of 2-Methoxy-5-(trifluoromethyl)phenol (Preferred)
This route is preferred because methyl ethers are generally more robust than benzyl ethers. Installing the benzyl group last allows it to be used as a temporary protecting group that can be removed later via hydrogenolysis (
-
Starting Material: 2-Methoxy-5-(trifluoromethyl)phenol (CAS 345-29-9 or similar isomer).
-
Reagent: Benzyl Bromide (BnBr).
-
Base: Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Route B: Methylation of 2-(Benzyloxy)-4-(trifluoromethyl)phenol
-
Starting Material: 2-(Benzyloxy)-4-(trifluoromethyl)phenol.
-
Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate.
-
Drawback: The starting phenol is less commercially available than the methoxy-phenol variant.
Synthesis Workflow Diagram
Figure 2: Validated synthetic workflow for Route A (Benzylation).
Detailed Experimental Protocol (Route A)
Objective: Synthesize 5.0 g of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene. Scale: Laboratory Prep (Gram-scale).
Reagents & Equipment
-
Precursor: 2-Methoxy-5-(trifluoromethyl)phenol (1.0 eq).
-
Electrophile: Benzyl bromide (1.2 eq).
-
Base: Potassium carbonate (K
CO ), anhydrous, granular (2.0 eq). -
Solvent: DMF (Anhydrous), 10 volumes relative to precursor mass.
-
Atmosphere: Nitrogen or Argon (inert atmosphere recommended to prevent oxidation of phenol).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with nitrogen.
-
Solvation: Add 2-Methoxy-5-(trifluoromethyl)phenol (approx. 3.5 g, calculated based on MW) to the flask. Add anhydrous DMF (35 mL) via syringe. Stir until fully dissolved.
-
Deprotonation: Add anhydrous K
CO (2.0 eq) in a single portion. The suspension may turn slightly yellow as the phenoxide anion forms. Stir at room temperature for 15 minutes.-
Expert Note: Ensuring the K
CO is finely ground increases surface area and reaction rate.
-
-
Alkylation: Add Benzyl bromide (1.2 eq) dropwise via syringe over 5 minutes.
-
Caution: Benzyl bromide is a potent lachrymator. Perform this step in a fume hood.
-
-
Reaction: Heat the mixture to 60°C in an oil bath. Monitor via TLC (Thin Layer Chromatography) using 10% EtOAc in Hexanes.
-
Endpoint: Disappearance of the starting phenol spot (lower R
) and appearance of the product spot (higher R ). Typical time: 4–6 hours.[2]
-
-
Workup:
-
Cool reaction to room temperature.[4]
-
Pour mixture into 150 mL of ice-cold water (precipitates inorganic salts and product).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: If the crude oil is impure, purify via flash column chromatography on silica gel (Eluent: 0-10% EtOAc in Hexanes).
Applications in Drug Discovery[1][2][3][12][13]
This molecule is not merely a solvent or reagent; it is a high-value scaffold for Medicinal Chemistry .[1]
Metabolic Stability & Bioisosterism
The trifluoromethyl group is a bioisostere for the methyl group but possesses vastly different metabolic properties. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at the 4-position (a common metabolic "hotspot" in phenyl rings) [2].
Lipophilicity Modulation
The addition of the -CF
Orthogonal Protection Strategy
In complex synthesis, the benzyl group serves as a "mask" for a phenol.
-
Step 1: Use the molecule as a core scaffold.
-
Step 2: Perform transformations on the -CF
or ring.[2] -
Step 3: Remove the benzyl group (Hydrogenolysis) to reveal a free phenol.
-
Result: A 2-hydroxy-1-methoxy-4-(trifluoromethyl)benzene derivative, which mimics the catechol structure found in neurotransmitters (dopamine/epinephrine) but with fluorinated modulation.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
-
H NMR (400 MHz, CDCl
):- 7.30–7.45 (m, 5H, Benzyl aromatic protons).
- 7.10–7.25 (m, 3H, Core aromatic protons).
-
5.15 (s, 2H, -OCH
Ph). -
3.90 (s, 3H, -OCH
).
-
F NMR:
-
Single peak around
-62 to -63 ppm (characteristic of Ar-CF ).
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): 282 m/z. -
Base Peak: Often 91 m/z (Tropylium ion from benzyl fragmentation).
-
Safety & Handling
-
Lachrymator Hazard: Benzyl bromide is a tear gas agent. Use strictly in a fume hood.
-
Fluorine Safety: While the -CF
group is stable, combustion of fluorinated compounds can release HF (Hydrogen Fluoride). Do not incinerate in standard waste streams. -
Storage: Store in a cool, dry place. The ether linkage is generally stable, but prolonged exposure to strong acids should be avoided to prevent debenzylation.
References
-
Sigma-Aldrich / Merck . Product Specification: 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene. Available at: (Accessed: 2026-03-02).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
PubChem . Compound Summary: 1-Methoxy-4-(trifluoromethyl)benzene (Analogous Structure). National Library of Medicine. Available at:
-
Beilstein Journals . Trifluoromethyl ethers – synthesis and properties. Beilstein J. Org. Chem. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 4. jelsciences.com [jelsciences.com]
Molecular Architectures of C15H13F3O2: A Technical Guide to Fluorinated Scaffolds in Drug Discovery
The following technical guide details the molecular properties, synthetic pathways, and pharmacological relevance of compounds with the formula C15H13F3O2 , specifically focusing on
Executive Summary: The Fluorine Advantage
The chemical formula C15H13F3O2 represents a specific class of fluorinated aromatic intermediates, most notably 2,2,2-trifluoro-1-[4-(benzyloxy)phenyl]ethanol . In drug development, this molecular architecture serves as a high-value pharmacophore. The strategic incorporation of the trifluoromethyl (
Key Technical Value Proposition:
-
Metabolic Stability: The
bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, extending the half-life ( ) of the molecule. -
Lipophilicity Modulation: The
group increases , facilitating blood-brain barrier (BBB) penetration and cellular uptake. -
Electronic Effects: The strong electron-withdrawing nature of fluorine lowers the
of proximal functional groups (e.g., the hydroxyl group in the ethanol moiety), enhancing hydrogen bond donor capability.
Physicochemical Profile
The following data establishes the baseline properties for the primary isomer, 2,2,2-trifluoro-1-[4-(benzyloxy)phenyl]ethanol .
Table 1: Quantitative Molecular Properties
| Property | Value | Technical Significance |
| Molecular Weight | 282.26 g/mol | Optimal range for oral bioavailability (Rule of 5). |
| Exact Mass | 282.0868 Da | Critical for High-Resolution Mass Spectrometry (HRMS) confirmation. |
| Formula | Degree of Unsaturation = 8 (2 Aromatic Rings). | |
| Predicted LogP | Indicates high lipophilicity; suitable for hydrophobic binding pockets. | |
| H-Bond Donors | 1 (Hydroxyl) | Critical for receptor interaction (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 2 (Ether, Alcohol) | Facilitates solvation and ligand-protein docking. |
| Rotatable Bonds | 4 | Allows conformational flexibility for induced fit binding. |
| Topological Polar Surface Area (TPSA) | Well below the |
Structural Analysis & Synthesis
The synthesis of C15H13F3O2 typically employs nucleophilic trifluoromethylation, a robust method for introducing
Core Synthetic Pathway: The Ruppert-Prakash Route
The most authoritative protocol involves the addition of the Ruppert-Prakash reagent (
Mechanism:
-
Activation: Fluoride initiation (using TBAF or CsF) generates the active pentacoordinate silicon species.
-
Nucleophilic Attack: The
anion attacks the carbonyl carbon of the aldehyde. -
Hydrolysis: Acidic workup cleaves the silyl ether to yield the secondary alcohol.
Visualization of Synthetic Workflow
The following diagram illustrates the convergent synthesis of the C15H13F3O2 scaffold.
Figure 1: Convergent synthesis of 2,2,2-trifluoro-1-[4-(benzyloxy)phenyl]ethanol via Ruppert-Prakash trifluoromethylation.
Analytical Characterization Protocols
To validate the identity of C15H13F3O2 , researchers must employ a multi-modal analytical approach. The presence of the trifluoromethyl group provides a unique handle for NMR spectroscopy.
Nuclear Magnetic Resonance (NMR)
-
NMR (376 MHz,
):-
Signal: A distinctive singlet or doublet (due to H-F coupling) appearing between -75.0 and -80.0 ppm . This is the diagnostic peak for the
group attached to an carbon. -
Interpretation: Absence of this peak indicates failure of the trifluoromethylation step.
-
-
NMR (400 MHz,
):-
Benzylic Ether: Singlet at
ppm (2H) corresponding to . -
Chiral Center: Quartet or multiplet at
ppm (1H) for the methine proton. -
Aromatic Region: Multiplets at
ppm (9H) representing the two phenyl rings.
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in negative mode (
) is often preferred for fluorinated alcohols due to the acidity of the hydroxyl proton. -
Fragmentation: Expect a base peak corresponding to the loss of the benzyl group (
) or the loss of the group ( ).
Biological Applications & Pharmacology
The C15H13F3O2 scaffold acts as a versatile "warhead" in inhibitor design.
Kinase Inhibition & Hydrophobic Pockets
The 4-(benzyloxy)phenyl moiety is a privileged structure that mimics the adenine ring of ATP or occupies the hydrophobic back-pocket (Gatekeeper region) of protein kinases. The addition of the
-
Prevents Metabolic Oxidation: The benzylic position is normally a "soft spot" for CYP450 oxidation. The
group sterically and electronically blocks this degradation pathway. -
Enhances Binding Affinity: The
group can fill small hydrophobic sub-pockets, displacing "high-energy" water molecules and increasing the entropic gain of binding.
Signal Transduction Impact
Below is a schematic of how such fluorinated ligands typically interface with intracellular signaling pathways.
Figure 2: Mechanism of action for fluorinated kinase inhibitors utilizing the C15H13F3O2 scaffold.
Safety & Handling (MSDS Highlights)
While specific toxicity data depends on the exact isomer, the following general protocols apply to fluorinated benzyl alcohols:
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Stability: Stable under standard temperature and pressure. Avoid strong oxidizing agents.
-
Disposal: Fluorinated organic compounds require specialized incineration at high temperatures (>1100°C) to prevent the formation of HF gas; scrubbers must be used.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews.
-
PubChem Compound Summary. (2025). Structure and Properties of Fluorinated Benzyloxy Alcohols. National Center for Biotechnology Information.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Sigma-Aldrich. (2024). Safety Data Sheet for (4-(Benzyloxy)-2-(trifluoromethyl)phenyl)methanol. Merck KGaA.
An In-depth Technical Guide to 2-Benzyloxy-4-trifluoromethylanisole: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Benzyloxy-4-trifluoromethylanisole, a fluorinated aromatic ether of increasing interest in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore a robust synthetic route with a detailed experimental protocol, and discuss its potential applications, particularly in the realm of drug discovery.
Deciphering the Nomenclature: Establishing a Clear Chemical Identity
The nomenclature of substituted benzene rings can be complex, leading to potential ambiguity. The compound , "2-Benzyloxy-4-trifluoromethylanisole," is more systematically and unambiguously identified by its IUPAC name.
IUPAC Name: 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene[1]
This name clarifies the substitution pattern on the benzene ring:
-
A benzyloxy group (-OCH₂C₆H₅) is at position 1.
-
A methoxy group (-OCH₃) is at position 2.
-
A trifluoromethyl group (-CF₃) is at position 4.
Synonyms:
-
2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene[1]
-
2-Benzyloxy-4-trifluoromethylanisole
Key Identifiers: A definitive CAS number for the non-deuterated form of this specific isomer is not readily available in public databases. However, its existence is confirmed through commercial listings and the CAS number of its deuterated isotopologue.
| Identifier | Value | Source |
| MDL Number | MFCD32707100 | [1] |
| Molecular Formula | C₁₅H₁₃F₃O₂ | [1] |
| Molecular Weight | 282.26 g/mol | [1] |
| InChI Key | YQMPCCDMYUAPJC-UHFFFAOYSA-N | [1] |
| CAS Number (Deuterated, -OCD₃) | 1995814-11-1 | [2][3] |
The structural representation of 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene is as follows:
Caption: Structure of 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene
Physicochemical Properties
Specific experimental data for 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene is limited. However, we can infer its likely properties from its deuterated analogue and related structures.
| Property | Estimated Value | Notes |
| Appearance | Clear colorless to pale yellow liquid | Based on deuterated analogue[3] |
| Boiling Point | Approx. 195-197 °C at 760 mmHg | Based on deuterated analogue[3] |
| Density | ~1.23 g/cm³ | Based on deuterated analogue[3] |
| Solubility | Insoluble in water; Soluble in DMSO, dichloromethane | Based on deuterated analogue[3] |
| Refractive Index | ~1.496 (n20/D) | Based on deuterated analogue[3] |
Synthesis Protocol: A Step-by-Step Guide
The most logical and established method for the synthesis of 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene is the Williamson ether synthesis . This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide.
The overall synthetic workflow is a two-step process:
-
Synthesis of the Phenolic Precursor: Preparation of 4-hydroxy-3-methoxybenzotrifluoride.
-
Benzylation: Williamson ether synthesis to yield the final product.
Caption: Synthetic workflow for 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene.
Part 1: Synthesis of the Phenolic Precursor (4-Hydroxy-3-methoxybenzotrifluoride)
While several routes to trifluoromethylated phenols exist, a common strategy involves the modification of readily available starting materials. For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) can serve as a starting point for the synthesis of 4-hydroxy-3-methoxybenzonitrile, which can then be further transformed.[4][5] The introduction of the trifluoromethyl group often requires specialized reagents and conditions.
Part 2: Detailed Experimental Protocol for Williamson Ether Synthesis
This protocol is adapted from established procedures for the benzylation of phenols.
Materials and Reagents:
-
4-Hydroxy-3-methoxybenzotrifluoride (1.0 eq)
-
Benzyl bromide (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3-methoxybenzotrifluoride (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Benzyl Bromide: While stirring vigorously at room temperature, add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol.[4]
-
Solvent: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation (K⁺) and leaving the phenoxide anion more nucleophilic.
-
Excess Reagents: A slight excess of benzyl bromide and a larger excess of the base are used to ensure complete conversion of the starting phenol.
-
Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere prevents potential side reactions involving atmospheric moisture and oxygen, especially if using more sensitive reagents.
Applications in Drug Discovery and Materials Science
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in modern drug design.[6] This is due to the unique properties that this group imparts:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[7][8]
-
Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[9]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl group can significantly alter the pKa of nearby functional groups and influence ligand-receptor binding interactions.[8]
The benzyloxy group in 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene serves as a versatile handle for further chemical modifications and can also act as a stable ether linkage in more complex molecules. The combination of the trifluoromethyl and benzyloxy moieties makes this compound and its derivatives attractive scaffolds for the development of new therapeutic agents and functional materials.[10] For example, similar trifluoromethylated structures have been investigated for their potential as inhibitors of various enzymes and as components of agrochemicals.[11]
Safety and Handling
Trifluoromethylated aromatic compounds should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Specific toxicity data for 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene is not available; therefore, it should be treated as a potentially hazardous substance.
Conclusion
1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene is a valuable building block for research in medicinal chemistry and materials science. Its synthesis via the Williamson ether synthesis from the corresponding phenol is a robust and scalable method. The presence of the trifluoromethyl group offers significant advantages in the design of novel molecules with enhanced metabolic stability and tailored electronic properties. As the demand for sophisticated fluorinated intermediates grows, a thorough understanding of the synthesis and properties of compounds like 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene will be increasingly important for the advancement of drug discovery and materials science.
References
-
Tradeindia. 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Available from: [Link]
-
Tradeindia. 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
PubChem. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Available from: [Link]
-
Supporting Information. Synthesis of Trifluoromethylated Compounds. Available from: [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]
- Google Patents. Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
Molecules. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available from: [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
PubChem. 1-Methoxy-4-(trifluoromethyl)benzene. Available from: [Link]
-
MySkinRecipes. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Available from: [Link]
-
ResearchGate. Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Available from: [Link]
-
Oakwood Chemical. (Trifluoromethoxy)benzene. Available from: [Link]
-
PubChem. 2-Methoxy-4-(trifluoromethyl)benzyl bromide. Available from: [Link]
-
Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]
-
MDPI. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Available from: [Link]
-
PubChemLite. 2-(benzyloxy)-4-(bromomethyl)-1-methoxybenzene. Available from: [Link]
-
SpectraBase. 1-(Benzyloxy)-4-(trifluoromethyl)benzene. Available from: [Link]
-
ResearchGate. Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Available from: [Link]
Sources
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- 2. 4-(benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene - Cas 2140317-12-8, Purity 97%, Molecular Formula C15h10d3f3o2, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene Supplier in Mumbai, 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene Trader, Maharashtra [chemicalmanufacturers.in]
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- 11. mdpi.com [mdpi.com]
Physical Properties of Fluorinated Benzyl Ether Derivatives
A Technical Guide for Drug Discovery & Development
Executive Summary
Fluorinated benzyl ether derivatives represent a critical class of pharmacophores and protecting groups in medicinal chemistry.[1] Their utility stems from the unique "fluorine effect"—the ability of fluorine substitution to modulate lipophilicity, metabolic stability, and conformational preference without significantly altering steric bulk.[1] This guide provides a deep technical analysis of their physical properties, offering researchers actionable data to optimize lead compounds for bioavailability and half-life.[1]
Electronic & Structural Properties[1]
The introduction of fluorine into the benzyl ether scaffold fundamentally alters the electronic landscape of the molecule.[1] Unlike hydrogen, fluorine is the most electronegative element (3.98 Pauling scale), creating a strong dipole that influences both the ether oxygen and the aromatic ring.[1]
1.1 The C-F Bond and Dipole Moments[1]
-
Bond Strength: The
bond is exceptionally strong (~110 kcal/mol) compared to (~98 kcal/mol). This thermodynamic stability is the primary driver for using fluorinated benzyl ethers to block metabolic degradation.[1] -
Dipole Modulation: In a standard benzyl ether (
), the ether oxygen possesses two lone pairs. Substituting the phenyl ring with fluorine (e.g., 4-fluorobenzyl) creates a dipole vector opposing the electron-donating effect of the ether oxygen.[1] This reduces the electron density available on the aromatic ring, lowering its susceptibility to electrophilic attack.[1]
1.2 Conformational Preferences (The Ortho Effect)
Fluorination at the ortho position of the benzyl ring induces significant conformational locking due to electrostatic repulsion between the ether oxygen lone pairs and the fluorine atom.[1]
-
Non-Fluorinated: Benzyl ethers often adopt a flexible conformation where the
bond can rotate freely relative to the aromatic plane. -
Ortho-Fluorinated: The lowest energy conformer often twists the methylene group out of the aromatic plane to minimize dipole-dipole repulsion. This "pre-organized" conformation can enhance binding affinity if it matches the bioactive pose of a target protein.[1]
Physicochemical Properties[1][2][3][4][5][6][7][8]
The physical behavior of fluorinated benzyl ethers is dominated by the low polarizability of the fluorine atom and its high lipophilicity.[1]
2.1 Lipophilicity (LogP)
Fluorination generally increases lipophilicity, but the magnitude depends on the substitution pattern.[1] The trifluoromethyl (
Table 1: Comparative Physical Properties of Benzyl Ether Analogs Data represents general trends derived from benzyl alcohol/bromide precursors where direct ether data is limited.
| Property | Benzyl Ether (Unsubstituted) | 4-Fluorobenzyl Ether Derivative | Pentafluorobenzyl Ether Derivative |
| LogP Shift ( | Reference (0.0) | +0.14 to +0.20 | +0.8 to +1.2 |
| Density ( | ~1.04 | ~1.15 | ~1.45 - 1.55 |
| Boiling Point Trend | High | Moderate Decrease (vs Mass) | Lower (due to low polarizability) |
| Metabolic Stability | Low (Benzylic oxidation) | Moderate (Blocks para-oxidation) | High (Blocks all ring oxidation) |
| Electronic Nature | Electron Rich | Electron Deficient | Highly Electron Deficient |
2.2 Solubility and Density[1][2][3]
-
Density: There is a linear correlation between fluorine content and density.[1] Pentafluorobenzyl derivatives are significantly denser than water (
), which is relevant for separation processes during synthesis.[1] -
Solubility: While fluorination increases lipophilicity (LogP), it does not always decrease water solubility linearly.[1] The C-F bond can act as a weak hydrogen bond acceptor, potentially interacting with solvation shells, though this effect is minor compared to the hydrophobic bulk increase.[1]
Metabolic Stability & Toxicology
The primary application of fluorinated benzyl ethers in drug design is to prolong half-life (
3.1 Blocking CYP450 Oxidation
Cytochrome P450 enzymes typically target electron-rich aromatic rings or the benzylic carbon.[1]
-
Aromatic Hydroxylation: Unsubstituted benzyl ethers are prone to oxidation at the para position.[1] Introducing a fluorine at C4 (4-F-benzyl) blocks this site.
-
Benzylic Oxidation: The benzylic C-H bonds are activated by the adjacent oxygen and phenyl ring.[1] While direct fluorination of the benzylic carbon (
) is possible, it chemically changes the group to an acetal-like structure. Instead, electron-withdrawing groups on the ring (like -benzyl) deactivate the benzylic C-H bonds via inductive effects, making hydrogen abstraction by CYP450 heme-iron species more difficult.[1]
3.2 Metabolic Switching
Researchers must be aware of "metabolic switching."[1] If the primary soft spot (e.g., para-position) is blocked with fluorine, the enzyme may shift attack to the meta position or the alkyl side of the ether.[1]
Experimental Protocols
4.1 Protocol: Williamson Ether Synthesis of Fluorinated Benzyl Ethers
A robust method for attaching fluorinated benzyl groups to aliphatic alcohols or phenols.
Reagents:
-
Substrate: Alcohol (
) or Phenol ( ) -
Electrophile: Fluorinated Benzyl Bromide (e.g., 4-fluorobenzyl bromide)
-
Base: Sodium Hydride (
) for alcohols; Potassium Carbonate ( ) for phenols -
Solvent: DMF (anhydrous) or THF
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Deprotonation:
-
Alkylation: Add the fluorinated benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours. Monitor via TLC (Hexane/EtOAc).[1]
-
Quench & Workup: Cool to 0°C. Quench carefully with sat.
.[1] Extract with or EtOAc (3x).[1] Wash organics with Water (2x) and Brine (1x). -
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography.
Validation Check:
-
1H NMR: Look for the benzylic methylene singlet/doublet around
4.5 - 5.1 ppm. -
19F NMR: Essential for confirmation. 4-F signals typically appear around -115 ppm; Pentafluoro signals split into three distinct regions (ortho/meta/para).
Visualizations
Diagram 1: Structure-Property Relationship (SPR) Map
This diagram correlates the structural modifications of benzyl ethers with their resulting physical and biological properties.
Caption: Correlation between fluorine substitution on benzyl ethers and key physicochemical changes affecting drug developability.
Diagram 2: Metabolic Blocking Mechanism
Visualizing how fluorination prevents enzymatic degradation.[1]
Caption: Mechanistic divergence in CYP450 metabolism between standard and fluorinated benzyl ethers.
References
-
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
-
Sigma-Aldrich. (2024). Product Specification: Benzyl Ether (103-50-4) and 4-Fluorobenzyl Alcohol (459-56-3). Merck KGaA.[1] Link
Sources
An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene in Organic Solvents
Executive Summary
2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is a complex aromatic ether whose physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development. Its unique combination of a bulky benzyloxy group, a polar methoxy group, and a lipophilic trifluoromethyl group dictates its behavior in solution, profoundly impacting reaction kinetics, purification, and formulation. Understanding the solubility of this compound is therefore a critical prerequisite for its effective application.
This technical guide provides a comprehensive framework for evaluating the solubility of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene. It moves beyond a simple data sheet to deliver a first-principles analysis of the molecular features governing its solubility. We will explore the theoretical underpinnings of its interaction with various classes of organic solvents, present validated experimental protocols for both qualitative and quantitative solubility determination, and offer a predictive assessment of its solubility profile. This document is intended to serve as a practical and authoritative resource for scientists, enabling them to make informed decisions on solvent selection and experimental design.
Molecular Structure and Physicochemical Properties
To understand the solubility of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, we must first analyze its structure and the influence of its constituent functional groups.
Chemical Structure:
Known Physicochemical Properties:
| Property | Value | Reference |
| Linear Formula | C₁₅H₁₃F₃O₂ | [1] |
| Molecular Weight | 282.26 g/mol | [1] |
| Appearance | Likely a liquid or low-melting solid | [2] |
| InChI Key | YQMPCCDMYUAPJC-UHFFFAOYSA-N | [1] |
| Qualitative Solubility | Slightly soluble in DMSO, dichloromethane; insoluble in water | [2] |
*Note: Data from a deuterated analog, 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene, is used as a proxy where direct data is unavailable.
Analysis of Functional Group Contributions
The solubility of this molecule is a composite of the properties endowed by its three key functional groups:
-
Trifluoromethyl (CF₃) Group: This group is a powerful electron-withdrawing substituent that significantly increases the lipophilicity of the molecule.[3][4] The C-F bond is highly stable, making the CF₃ group metabolically robust.[3] Its presence is known to enhance membrane permeability and can influence drug-receptor interactions, making it a common feature in modern pharmaceuticals.[3][5] From a solubility perspective, it strongly favors nonpolar environments.
-
Ether Groups (Methoxy, -OCH₃ and Benzyloxy, -OCH₂Ph): The oxygen atoms in the ether linkages are hydrogen bond acceptors, but they lack hydrogen bond donating capability. This allows for favorable interactions with protic solvents (like alcohols) and polar aprotic solvents. The large, nonpolar benzyloxy group, however, adds significant steric bulk and hydrophobic character, counteracting the polarity of the ether oxygen.
-
Aromatic Rings: The two phenyl rings contribute a large, nonpolar surface area, promoting solubility in solvents that can engage in van der Waals forces and potential π-π stacking interactions (e.g., toluene, benzene).
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" provides a robust framework for predicting solubility.[6] A solute will dissolve best in a solvent that shares similar intermolecular forces. For 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, a complex interplay of forces is at play.
-
Van der Waals Forces: Dominant due to the large nonpolar surface area of the aromatic rings and the trifluoromethyl group. This suggests good solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The ether linkages and the electron-withdrawing CF₃ group create a molecular dipole, allowing for favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Hydrogen Bonding: The molecule can only act as a hydrogen bond acceptor. This enables moderate interactions with polar protic solvents like ethanol and methanol, where the solvent donates the hydrogen.
Predictive Solubility Profile
Based on this analysis, we can predict a qualitative solubility ranking across common organic solvent classes:
-
High Solubility:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are excellent at dissolving compounds with both polar and nonpolar characteristics. This aligns with qualitative data for a similar compound.[2]
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions and effectively solvate the polar ether regions of the molecule without being hindered by a strong hydrogen-bonding network.
-
-
Moderate to Good Solubility:
-
Aromatic Hydrocarbons (e.g., Toluene): The presence of two phenyl rings in the solute allows for favorable π-π stacking interactions with aromatic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): The ability of these solvents to donate a hydrogen bond to the ether oxygens will promote solubility. However, the large hydrophobic structure of the solute will limit its miscibility compared to smaller, more polar molecules.
-
-
Low to Sparingly Soluble:
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane, Cyclohexane): While the molecule has significant nonpolar character, the polarity introduced by the ether groups will likely prevent high solubility in purely aliphatic, nonpolar solvents.
-
Water: The molecule's large hydrophobic surface area and lack of hydrogen bond donating groups make it effectively insoluble in water, as confirmed by available data.[2]
-
Predictive and Computational Approaches
In the absence of extensive experimental data, computational models serve as valuable tools for initial solubility screening.[7]
-
Quantitative Structure-Property Relationship (QSPR): These models use machine learning algorithms to correlate a molecule's structural features (descriptors) with its observed solubility.[8][9]
-
Thermodynamics-Based Methods: These approaches calculate properties like solvation-free energy to predict solubility from fundamental physical principles.[7][10]
While a full computational study is beyond the scope of this guide, researchers should be aware that such methods can provide reasonably accurate estimations (often within LogS ± 0.7) and are particularly useful for comparing solubility across a wide range of solvents.[8][11]
A Practical Guide to Experimental Solubility Determination
Rigorous experimental measurement remains the gold standard for determining solubility. The following protocols are designed to be self-validating and are based on established industry practices.[7][12]
Workflow for Quantitative Solubility Determination
The following diagram outlines the standard workflow for the equilibrium shake-flask method, a robust and widely used technique for quantitative analysis.
Caption: Workflow for equilibrium solubility determination.
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick assessment of solubility in various solvents, guiding the selection of candidates for quantitative analysis.[13][14]
-
Preparation: Label a series of small, dry test tubes or glass vials, one for each solvent to be tested (e.g., Dichloromethane, THF, Toluene, Ethanol, Hexane).
-
Solute Addition: Add approximately 10 mg of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene to each tube.
-
Solvent Addition: Add the test solvent dropwise, starting with 0.1 mL.
-
Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds after each solvent addition.
-
Observation: Observe the sample against a contrasting background. Note if the solid has completely dissolved.
-
Titration: Continue adding solvent in 0.1 mL increments, with agitation, up to a total volume of 1.0 mL.
-
Classification:
-
Soluble: The compound dissolves completely in ≤ 0.5 mL of solvent.
-
Slightly Soluble: The compound dissolves in > 0.5 mL but ≤ 1.0 mL of solvent.
-
Insoluble: The compound does not dissolve completely even after adding 1.0 mL of solvent.
-
Protocol 2: Quantitative Shake-Flask Method (HPLC Analysis)
This protocol describes the determination of equilibrium solubility using High-Performance Liquid Chromatography (HPLC) for accurate quantification.[7]
-
System Preparation:
-
Prepare a stock solution of the title compound in a highly soluble solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Use the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL) by diluting with the mobile phase.
-
Develop an HPLC method (e.g., reverse-phase C18 column, UV detection at a suitable wavelength) that shows a sharp, well-resolved peak for the compound.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.99.
-
-
Sample Preparation and Equilibration:
-
Add an excess of solid 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (e.g., 20-30 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.
-
Add a precise volume of the desired test solvent (e.g., 1.0 mL).
-
Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to be certain.
-
-
Phase Separation:
-
Remove the vials from the shaker. Allow them to stand for 1-2 hours at the same constant temperature to let undissolved solids settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.
-
-
Analysis and Calculation:
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of your calibration curve. A precise dilution factor is crucial (e.g., 10x or 100x).
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This final value is the equilibrium solubility.
-
Data Presentation
Quantitative results should be recorded systematically to allow for easy comparison.
Table 1: Quantitative Solubility of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Chlorinated | Dichloromethane | [Experimental Value] | [Calculated Value] |
| Polar Aprotic | Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] |
| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] |
| Aromatic | Toluene | [Experimental Value] | [Calculated Value] |
| Polar Protic | Ethanol | [Experimental Value] | [Calculated Value] |
| Nonpolar Aliphatic | n-Hexane | [Experimental Value] | [Calculated Value] |
Conclusion
2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is a molecule with a complex and multifaceted solubility profile. Its large hydrophobic framework, conferred by the aromatic rings and the trifluoromethyl group, suggests a preference for nonpolar and moderately polar environments. Concurrently, the polarity of its ether linkages allows for interaction with a broad range of polar aprotic and protic organic solvents.
Direct experimental measurement is essential for accurate characterization. We predict highest solubility in chlorinated solvents like dichloromethane and polar aprotic solvents like THF, with moderate solubility in alcohols and aromatic hydrocarbons, and poor solubility in aliphatic hydrocarbons and water. The protocols detailed within this guide provide a robust framework for researchers to experimentally validate these predictions and confidently determine the solubility of this compound, facilitating its successful application in synthesis, purification, and formulation development.
References
-
Unacademy. (2024). Solubility test for Organic Compounds. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
Clackamas Community College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Angewandte Chemie International Edition. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ChemRxiv. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. [Link]
-
IndiaMART. 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. [Link]
-
Environmental Toxicology and Chemistry. (1990). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: evaluation. [Link]
-
Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
-
Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]
-
ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. [Link]
-
MIT Open Access Articles. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Scientific Reports. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives. [Link]
Sources
- 1. 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene [sigmaaldrich.com]
- 2. 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene Supplier in Mumbai, 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene Trader, Maharashtra [chemicalmanufacturers.in]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. communities.springernature.com [communities.springernature.com]
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- 14. www1.udel.edu [www1.udel.edu]
Methodological & Application
Synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene from phenols
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (Target Molecule 3 ). This scaffold is a critical intermediate in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates targeting CNS disorders.
The protocol utilizes a thermodynamically controlled Williamson Ether Synthesis , optimized for electron-deficient phenols. Unlike standard phenol alkylations, the presence of the trifluoromethyl (-CF₃) group at the para position relative to the methoxy group alters the electronic landscape of the ring, increasing the acidity of the phenolic hydroxyl. This guide addresses the specific causality of base selection, solvent effects on reaction kinetics, and purification strategies to ensure >98% purity.
Retrosynthetic Analysis & Strategy
To synthesize the target 3 , we disconnect at the benzylic ether bond. The logical precursors are 2-methoxy-5-(trifluoromethyl)phenol (1 ) and benzyl bromide (2 ).
Rationale for Precursor Selection:
-
Electronic Effects: The -CF₃ group (Hammett constant
) withdraws electron density, rendering the phenol 1 more acidic (pKa ~8.5) than unsubstituted guaiacol (pKa ~10). -
Base Selection: Strong bases like NaH are unnecessary and may cause side reactions.[1] Anhydrous Potassium Carbonate (K₂CO₃) provides sufficient basicity to deprotonate 1 without degrading the benzyl bromide.
Reaction Pathway Diagram
Caption: Figure 1. Mechanistic pathway for the base-mediated O-alkylation of electron-deficient phenols.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| 2-Methoxy-5-(trifluoromethyl)phenol | 192.14 | 1.0 | Substrate |
| Benzyl Bromide | 171.04 | 1.2 | Electrophile |
| Potassium Carbonate (Anhydrous) | 138.21 | 2.0 | Base |
| DMF (N,N-Dimethylformamide) | 73.09 | N/A | Solvent (0.2 M) |
| Potassium Iodide (Optional) | 166.00 | 0.1 | Catalyst (Finkelstein) |
Step-by-Step Methodology
1. Activation of the Phenol (Deprotonation)
-
Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.[11]
-
Dissolution: Add 2-Methoxy-5-(trifluoromethyl)phenol (1.92 g, 10.0 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Base Addition: Add Potassium Carbonate (2.76 g, 20.0 mmol) in a single portion.
-
Critical Insight: The mixture will turn yellow/orange, indicating the formation of the phenoxide anion. The electron-withdrawing CF₃ group stabilizes this anion, making the color change rapid.
-
-
Stirring: Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
2. Alkylation (SN2 Reaction)
-
Addition: Add Benzyl Bromide (1.43 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
-
Note: If the reaction is slow (monitored by TLC), add 0.1 eq of Potassium Iodide (KI) to generate the more reactive Benzyl Iodide in situ.
-
-
Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 60°C in an oil bath.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (Rf ~0.4) should disappear, and the less polar product (Rf ~0.7) should appear.
-
Typical Duration: 3–5 hours.
-
3. Workup & Isolation
-
Quench: Cool the mixture to RT. Pour slowly into 150 mL of ice-cold water.
-
Observation: The product may precipitate as a white/off-white solid.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with:
-
Water (2 x 50 mL) to remove bulk DMF.
-
5% LiCl solution (2 x 30 mL) to rigorously remove residual DMF (Crucial for NMR purity).
-
Brine (1 x 50 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Note: The product is highly lipophilic due to the Benzyl and CF₃ groups and will elute early.
-
Quality Control & Characterization
The following data validates the structural integrity of the synthesized compound.
Expected Analytical Data
| Technique | Parameter | Expected Signal/Observation |
| ¹H NMR (400 MHz, CDCl₃) | Benzylic CH₂ | Singlet, δ 5.15–5.20 ppm (2H) |
| Methoxy (-OMe) | Singlet, δ 3.90–3.95 ppm (3H) | |
| Aromatic (Bn) | Multiplet, δ 7.30–7.45 ppm (5H) | |
| Aromatic (Core) | 3 distinct signals (d, d, s pattern) depending on coupling | |
| ¹⁹F NMR | -CF₃ Group | Singlet, δ -61 to -63 ppm (Clean baseline essential) |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ | Calc for C₁₅H₁₃F₃O₂: 282.09; Found: 282.xx |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation | Ensure K₂CO₃ is finely milled. Increase temp to 80°C. |
| Residual DMF in NMR | Poor extraction | Use 5% LiCl washes during workup; DMF signals appear at 2.9 & 8.0 ppm. |
| O- vs C-Alkylation | Solvent polarity | Use DMF (polar aprotic) to favor O-alkylation. Avoid protic solvents. |
Workflow Visualization
Caption: Figure 2. Operational workflow for the synthesis and purification of the target ether.
References
-
Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
-
BenchChem Technical Support. (2025). "Williamson Ether Synthesis of Phenolic Compounds: Protocols and Troubleshooting." BenchChem Application Notes.
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Sigma-Aldrich. (2025). "Product Specification: 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene." Sigma-Aldrich Catalog.
- Reich, H. J. (2023). "pKa Values of Phenols and Effect of Substituents." University of Wisconsin-Madison Chemistry Data. (Grounding for acidity arguments of CF3-phenols).
Disclaimer: This protocol involves the use of hazardous chemicals (benzyl bromide is a lachrymator). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Protocol for O-Alkylation of 2-Methoxy-5-(trifluoromethyl)phenol: A Comprehensive Guide for Pharmaceutical Intermediates
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of fluorinated aryl ethers for medicinal chemistry (e.g., TEAD inhibitors, metabolic stability enhancement).
Introduction and Mechanistic Rationale
The incorporation of the trifluoromethyl (–CF3) group into aromatic systems is a cornerstone of modern drug design, prized for its ability to enhance lipophilicity, metabolic stability, and membrane permeability. 2-Methoxy-5-(trifluoromethyl)phenol (CAS: 349-67-7) is a highly valuable building block. The O-alkylation of this compound yields 1-alkoxy-2-methoxy-5-(trifluoromethyl)benzene derivatives, which are critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs) [1].
Causality in Experimental Design (E-E-A-T Insights)
Designing a robust O-alkylation protocol for this specific substrate requires understanding its unique electronic properties:
-
Acidity and Deprotonation: The –CF3 group at the 5-position exerts a strong electron-withdrawing inductive effect. This stabilizes the resulting conjugate base, making the phenol significantly more acidic (estimated pKa ~8.5–9.0) than an unsubstituted phenol (pKa 9.95). Consequently, mild, inexpensive inorganic bases like Potassium Carbonate (K₂CO₃) are perfectly sufficient for quantitative deprotonation; stronger bases like Sodium Hydride (NaH) are unnecessary and can lead to unwanted side reactions.
-
Nucleophilicity and Solvent Selection: While the –CF3 group makes deprotonation easier, it simultaneously reduces the nucleophilicity of the resulting phenoxide anion. To counteract this, the reaction must be performed in a strongly polar aprotic solvent. N,N-Dimethylformamide (DMF) is ideal because it heavily solvates the potassium cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly reactive for the subsequent Sₙ2 attack [2].
Figure 1: Mechanistic pathway of the Williamson ether synthesis for 2-methoxy-5-(trifluoromethyl)phenol.
Reaction Optimization Data
To ensure a self-validating and reproducible system, the following table summarizes the quantitative optimization data for the O-alkylation of 2-methoxy-5-(trifluoromethyl)phenol using benzyl bromide as a model electrophile.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Remarks |
| 1 | K₂CO₃ (1.5) | Acetone | 60 (Reflux) | 12 | 75% | Incomplete reaction due to lower solvent polarity. |
| 2 | Cs₂CO₃ (1.5) | DMF | 25 (RT) | 8 | 92% | Excellent yield, but Cs₂CO₃ is cost-prohibitive for scale-up. |
| 3 | NaH (1.2) | THF | 0 to 25 | 4 | 85% | Good rate, but trace impurities and safety hazards noted. |
| 4 | K₂CO₃ (2.0) | DMF | 60 | 4 | >98% | Optimal conditions: Cost-effective, scalable, and complete. |
Note: Data synthesized from standard pharmaceutical etherification protocols for fluorinated phenols[1].
Step-by-Step Experimental Protocol
Materials Required
-
Substrate: 2-Methoxy-5-(trifluoromethyl)phenol (1.0 equivalent, e.g., 5.0 mmol, 960 mg)
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide, or primary alkyl chloride) (1.2 equivalents, 6.0 mmol)
-
Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equivalents, 10.0 mmol, 1.38 g)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL)
-
Workup Reagents: Ethyl acetate (EtOAc), Distilled Water, Saturated aqueous NaCl (Brine), Anhydrous Sodium Sulfate (Na₂SO₄).
Execution Steps
Step 1: System Preparation & Deprotonation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.
-
Add 2-methoxy-5-(trifluoromethyl)phenol (960 mg, 5.0 mmol) and anhydrous K₂CO₃ (1.38 g, 10.0 mmol) to the flask.
-
Inject anhydrous DMF (15 mL) via syringe.
-
Stir the suspension vigorously at room temperature for 15–20 minutes. Causality Note: This pre-stirring period allows for the initial deprotonation of the phenol, generating the distinctive phenoxide anion before the electrophile is introduced, minimizing side reactions.
Step 2: Alkylation 5. Add the alkyl halide (e.g., benzyl bromide, 6.0 mmol) dropwise over 5 minutes via syringe. If using a highly volatile alkylating agent like methyl iodide, ensure the flask is sealed and kept at room temperature. 6. For standard alkyl bromides/chlorides, transfer the flask to a pre-heated oil bath at 60 °C . 7. Stir the reaction mixture for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system. The starting phenol will appear as a lower Rf spot (stains strongly with KMnO₄), while the product ether will elute higher.
Step 3: Quenching and Liquid-Liquid Extraction 8. Once TLC indicates complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature. 9. Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of ice-cold distilled water. Causality Note: Cold water crashes out the highly water-soluble DMF and neutralizes the inorganic salts. 10. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Step 4: Washing and Drying 11. Combine the organic layers (EtOAc) and wash sequentially with:
- Distilled water (2 × 30 mL) – Critical for removing residual DMF.
- Saturated brine (1 × 30 mL) – Removes bulk water from the organic phase.
- Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes. 14. Concentrate the pure fractions to afford the target 1-alkoxy-2-methoxy-5-(trifluoromethyl)benzene.
Figure 2: Experimental workflow for the O-alkylation of 2-methoxy-5-(trifluoromethyl)phenol.
Analytical Characterization
To validate the success of the protocol, researchers should rely on ¹H and ¹⁹F NMR spectroscopy.
-
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad phenolic –OH peak (typically around 5.5–6.0 ppm). The methoxy group (–OCH₃) will appear as a sharp singlet near 3.90 ppm. The newly introduced alkyl group (e.g., the –CH₂– of a benzyl group) will appear as a distinct singlet or multiplet (e.g., ~5.10 ppm for an O-benzyl CH₂).
-
¹⁹F NMR (CDCl₃, 376 MHz): The –CF3 group will appear as a sharp singlet around -62.0 ppm. Ensuring this peak remains intact confirms that the robust CF3 moiety was not degraded during the basic reaction conditions.
References
- Google Patents. (2020). Tead inhibitors and uses thereof (Patent No. WO2020243423A1).
-
Ouk, S., Thiebaud, S., Borredon, E., & Le Gars, P. (2002). Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Green Chemistry, 4(5), 431-435. Retrieved from[Link]
Application Note: 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene in Advanced API Synthesis
Executive Summary
The compound 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (CAS: 847148-75-8) is a highly specialized, orthogonally protected building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This application note details the chemical rationale, step-by-step self-validating protocols, and optimization data for utilizing this intermediate. By exploiting its unique triad of functional groups—a metabolic-stabilizing trifluoromethyl (
Chemical Profile & Mechanistic Rationale
The strategic value of this intermediate lies in the synergistic interplay of its substituents:
-
The Fluorine Effect: The
group is a privileged pharmacophore. It acts as a bioisostere for halogens and methyl groups but offers superior metabolic resistance against cytochrome P450-mediated oxidation. Furthermore, it significantly increases the lipophilicity (logP) of the molecule, a critical parameter for enhancing blood-brain barrier (BBB) penetration in CNS-targeted therapeutics .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Orthogonal Protection: The benzyloxy group serves as a robust protecting group for the underlying phenol. It remains stable under basic, mildly acidic, and nucleophilic conditions, yet it can be selectively cleaved via catalytic hydrogenolysis without disturbing the
or moieties [1]. -
Regioselective Aromatic Activation: Unmasking the benzyl group yields 2-methoxy-5-(trifluoromethyl)phenol. The aromatic ring transitions to a highly activated state where the strongly electron-donating
and groups dictate the regiochemistry of subsequent electrophilic aromatic substitution (EAS). The group outcompetes the methoxy group, directing incoming electrophiles predominantly to the para position (position 4), avoiding the steric bulk of the adjacent group.
Experimental Protocols & Self-Validating Workflows
Protocol A: Selective Catalytic Hydrogenolysis (Deprotection)
Objective: Cleave the benzyl ether to yield 2-methoxy-5-(trifluoromethyl)phenol.
Mechanistic Causality: Ethyl acetate (EtOAc) is selected as the solvent over methanol to prevent transesterification side reactions and to maintain the solubility of the highly lipophilic starting material. A low hydrogen pressure (1 atm) is strictly maintained to prevent the reductive defluorination of the
Step-by-Step Methodology:
-
Charge a flame-dried round-bottom flask with 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (1.0 eq) and dissolve in anhydrous EtOAc (0.2 M).
-
Carefully add 10% Pd/C (5 mol% Pd). Caution: Pd/C is pyrophoric; add under a blanket of argon.
-
Evacuate the flask and backfill with argon (3x), then evacuate and backfill with
gas via a balloon (1 atm). -
Stir vigorously at 25 °C for 8 hours.
-
Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material (
) and the emergence of a new spot ( ) that stains positive (brown) with aqueous confirms the unmasking of the phenol. -
Filter the suspension through a pad of Celite to remove the catalyst, washing with excess EtOAc.
-
Concentrate in vacuo to afford the deprotected phenol.
-
Final Validation: Confirm completion via LC-MS; the complete absence of the
283 peak validates the deprotection.
Protocol B: Regioselective Electrophilic Bromination
Objective: Synthesize 4-bromo-2-methoxy-5-(trifluoromethyl)phenol for downstream cross-coupling.
Mechanistic Causality: N-Bromosuccinimide (NBS) is utilized instead of
Step-by-Step Methodology:
-
Dissolve 2-methoxy-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous MeCN (0.15 M) and cool to 0 °C.
-
Add NBS (1.05 eq) portion-wise over 15 minutes to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Step: Quench a 10
aliquot in aqueous sodium thiosulfate. Analyze via GC-MS; the appearance of an isotopic doublet at 270 and 272 (1:1 ratio) confirms the incorporation of a single bromine atom. -
Quench the bulk reaction with saturated aqueous
and extract with dichloromethane (3x). -
Final Validation: Post-isolation, validate the regiochemistry via
NMR. The presence of two para-oriented aromatic singlets confirms substitution at position 4, rather than the sterically hindered ortho position.
Protocol C: Buchwald-Hartwig Cross-Coupling
Objective: Couple the aryl bromide with a secondary amine to form the API framework.
Mechanistic Causality:
Step-by-Step Methodology:
-
In a glovebox, combine the aryl bromide (1.0 eq), secondary amine (1.2 eq),
(2 mol%), XPhos (4 mol%), and (2.0 eq) in anhydrous 1,4-dioxane. -
Seal the vessel, remove from the glovebox, and heat to 90 °C for 12 hours.
-
Self-Validation Step: The reaction mixture color shifts from dark purple (
) to a reddish-brown active catalytic species. Reaction completion is validated by the cessation of starting material consumption on HPLC. -
Cool to room temperature, filter through Celite, and purify via flash chromatography.
Quantitative Optimization Data
Table 1: Optimization of Hydrogenolysis Conditions (Protocol A)
| Catalyst Loading | Solvent | Pressure (
Table 2: Optimization of Regioselective Bromination (Protocol B)
| Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Regioselectivity (para:ortho) | Yield (%) |
|---|
|
Visualizations
Synthetic workflow from protected intermediate to final API via cross-coupling.
Pharmacological pathway illustrating the role of the CF3 group in target engagement.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides. Chemical Reviews, 116(19), 12564-12649. URL:[Link]
Sources
Application Note: Chemoselective Hydrogenolysis of Benzyl Ethers in Trifluoromethylated Aromatics
Executive Summary
The benzyl (
This guide provides three field-validated protocols to navigate this window of operability, ensuring quantitative debenzylation without compromising the fluorinated architecture or other reducible functionalities (halogens, ketones).
Mechanistic Insight: The "Fluorine Effect"
To troubleshoot failures, one must understand the underlying physical organic chemistry.
Electronic Deactivation
Standard hydrogenolysis proceeds via the adsorption of the arene onto the catalyst surface, followed by oxidative addition of Palladium (Pd) into the benzylic C-O bond.
-
The Problem: A
group is strongly electron-withdrawing ( ). If located on the phenol ring, it reduces the electron density at the ether oxygen. This weakens the initial coordination to the Pd surface, significantly decreasing the reaction rate compared to electron-rich substrates (e.g., methoxy-benzenes). -
The Risk: To compensate for sluggish kinetics, chemists often increase temperature or pressure. This inadvertently crosses the activation energy threshold for Ring Hydrogenation (saturation), yielding the useless trifluoromethyl-cyclohexane derivative.
Hydrodefluorination (HDF)
While aromatic
Mechanistic Pathway & Risks
The following diagram illustrates the kinetic competition between the desired pathway and side reactions.
Figure 1: Kinetic competition in the hydrogenolysis of trifluoromethylated benzyl ethers. The CF3 group slows the desired C-O cleavage, narrowing the window before side reactions occur.
Critical Parameters & Optimization
Before selecting a protocol, review these variables.
| Parameter | Recommendation for | Rationale |
| Catalyst | Pd(OH)₂/C (Pearlman’s) > Pd/C | Pearlman's catalyst is more active, essential for overcoming the electronic deactivation caused by |
| Solvent | MeOH or EtOH (+ acid optional) | Protic solvents facilitate hydrogen transfer. Non-polar solvents (Toluene) are generally too slow for these deactivated systems. |
| Pressure | 1 atm (Balloon) | Higher pressures (>3 bar) exponentially increase the risk of ring saturation in electron-deficient rings. |
| Additives | Diphenylsulfide (if halogens present) | "Sajiki Conditions" poison the catalyst just enough to stop C-Cl/Br cleavage but allow O-Bn cleavage. |
Experimental Protocols
Protocol A: The "Pearlman" Method (Standard)
Best for: Stubborn substrates with
Context: The
Materials:
-
Substrate (
equiv) -
20%
on Carbon (wet, Degussa type) -
Methanol (HPLC grade)
-
Hydrogen balloon
Procedure:
-
Preparation: In a round-bottom flask, dissolve the substrate in Methanol (
M concentration).-
Note: If solubility is poor, use a 1:1 mixture of MeOH:THF. Avoid DCM if possible as it can poison Pd over time.
-
-
Catalyst Addition: Carefully add 20%
( wt% relative to substrate).-
Safety: Add catalyst under a stream of Nitrogen to prevent ignition of methanol vapors.
-
-
Purge: Seal the flask with a septum. Evacuate (vacuum) and backfill with Nitrogen (
). Then evacuate and backfill with Hydrogen ( ). -
Reaction: Stir vigorously at Room Temperature under a Hydrogen balloon (1 atm).
-
Monitoring: Check TLC/LCMS every 2 hours.
-
Troubleshooting: If reaction stalls >24h, add 1-2 drops of Acetic Acid . The acid protonates the ether oxygen, activating it for cleavage.
-
-
Workup: Filter the mixture through a pad of Celite. Rinse the pad with MeOH. Concentrate the filtrate.
Validation Criteria:
- F NMR: Confirm single peak retention (no HDF).
-
H NMR: Confirm disappearance of benzylic protons (
ppm) and preservation of aromatic region (no saturation).
Protocol B: The "Sajiki-Hirota" Method (Chemoselective)
Best for: Substrates containing
Context: Standard hydrogenation will strip aromatic halides (dehalogenation) before cleaving the benzyl ether. The addition of a sulfur or amine poison modifies the catalyst surface to prevent this.
Materials:
-
10% Pd/C (Standard)
-
Diphenylsulfide (
) or Ethylenediamine -
Solvent: MeOH or EtOAc
Procedure:
-
Catalyst Poisoning:
-
Dissolve 10% Pd/C (
wt%) in the solvent. -
Add Diphenylsulfide (
equiv relative to Pd metal, NOT substrate). -
Tip: A common ratio is 10% Pd/C (100 mg) +
(10 mg). -
Stir this mixture for 30 minutes before adding the substrate. This "pre-poisons" the active sites responsible for dehalogenation.
-
-
Substrate Addition: Add the benzyl ether substrate (
equiv). -
Hydrogenation: Purge with
and stir at Room Temperature (1 atm). -
Kinetics: This reaction will be slower than Protocol A. Expect 12–48 hours.
-
Workup: Filter through Celite.
-
Crucial Step: The filtrate contains
. Wash the organic layer with dilute bleach or perform column chromatography to remove the sulfide smell/impurity.
-
Protocol C: Transfer Hydrogenation (Mildest)
Best for: Highly sensitive substrates where gaseous
Context: Uses a hydrogen donor (Ammonium Formate or 1,4-Cyclohexadiene) instead of
Procedure:
-
Dissolve substrate in dry Methanol (
M). -
Add 10% Pd/C (
wt% - high loading is necessary for transfer hydrogenation). -
Add Ammonium Formate (
- equiv) in one portion. -
Reflux: Heat the mixture to reflux (
C) for 1-4 hours.-
Observation: Gas evolution (
) will occur. Ensure open venting (needle in septum).
-
-
Workup: Cool, filter through Celite, concentrate. Ammonium formate residue can be removed by sublimation or aqueous wash.
Decision Matrix & Workflow
Use this logic flow to select the correct protocol.
Figure 2: Decision tree for selecting the optimal debenzylation method based on substrate functionality.
Troubleshooting & Self-Validation
A valid experiment must confirm structural integrity.
-
The "Stall" (Incomplete Conversion):
-
Cause:
deactivation or catalyst poisoning by amine impurities. -
Fix: Filter the reaction to remove the "dead" catalyst and restart with fresh Pearlman's catalyst. Add 1 drop of HCl or AcOH to activate the ether.
-
-
The "Lost Fluorine" (HDF):
-
Observation:
F NMR shows a shift or disappearance. -
Cause: Catalyst too active (often Pt) or pressure too high.
-
Fix: Switch to Protocol B (Sajiki) or Protocol C. Ensure pressure is strictly 1 atm.
-
-
The "Saturated Ring":
-
Observation: Mass spec shows M+6.
-
Cause: Reaction ran too long or catalyst loading too high on an electron-poor ring.
-
Fix: Monitor strictly. Stop reaction immediately upon consumption of SM. Use a less polar solvent (EtOAc) to slow down ring hydrogenation.
-
References
-
Pearlman's Catalyst for Selective Debenzylation
-
Hyde, R. M., et al. "The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers." Semantic Scholar, 1990.[1]
-
-
Sajiki-Hirota Protocol (Chemoselective Hydrogenation)
-
Mori, A., Sajiki, H., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[2] Organic Letters, 2006, 8(15), 3279–3281.
-
-
Trifluoromethylated Benzyl Groups & Selectivity
-
"Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation." Organic Letters, 2021.[3]
-
-
Hydrodefluorination Mechanisms
-
"Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes." Journal of the American Chemical Society.[4]
-
-
General Benzyl Ether Deprotection Guide
- "Benzyl Ethers - Organic Chemistry Portal."
Sources
Application Note: Reagents and Protocols for the Synthesis of Fluorinated Anisole Building Blocks
Strategic Importance in Medicinal Chemistry
The fine-tuning of physicochemical properties is a pivotal aspect of any drug development process[1]. The incorporation of fluorinated functional groups—specifically trifluoromethoxy (–OCF3), difluoromethoxy (–OCF2H), and direct ring-fluorinated anisoles—profoundly alters the pharmacological profile of a parent compound[1]. Due to its unique combination of high electronegativity (χ = 3.7) and excellent lipophilicity (Πx = 1.04), the trifluoromethoxy group has found broad applications in medicine and agriculture[2].
Historically, the facile introduction of these groups into aromatic systems remained a formidable challenge, often requiring highly toxic, difficult-to-handle, or thermally labile reagents[2]. Modern synthetic methodologies have shifted toward bench-stable, user-friendly reagents that operate via distinct mechanistic pathways: electrophilic aromatic substitution (EAS), radical-mediated transfer, and decarboxylative carbene insertion.
Quantitative Comparison of Fluorination Reagents
The following table summarizes the quantitative performance and operational parameters of three premier reagents used for synthesizing fluorinated anisole motifs.
| Reagent | Target Motif | Primary Mechanism | Typical Yields | Key Operational Advantages |
| Togni Reagent II | –OCF3 (Ortho to amine) | Electrophilic / Sigmatropic Migration | 50–95% | Bench-stable; avoids toxic gases; highly selective for ortho-migration[2]. |
| Sodium 2-chloro-2,2-difluoroacetate | –OCF2H (Ether) | Decarboxylative Difluorocarbene Insertion | 70–94% | Operationally simple; environmentally benign compared to perfluorocarbons[3]. |
| Selectfluor | Ar–F (Ring) | Electrophilic Aromatic Substitution (EAS) | 80–98% | Non-hygroscopic; mild oxidant; easier to handle than KF or HF[4],[5]. |
Mechanistic Pathways & Experimental Workflows
To successfully execute these syntheses, understanding the logical flow of intermediates is critical. Below are the structural workflows for difluoromethylation and trifluoromethoxylation.
Mechanistic pathway of decarboxylative difluoromethylation of phenols via difluorocarbene.
Experimental workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.
Validated Experimental Protocols
Protocol A: Decarboxylative O-Difluoromethylation of Phenols
Scientific Rationale: This procedure utilizes sodium 2-chloro-2,2-difluoroacetate as a decarboxylative reagent. When heated, it releases CO2 and NaCl to generate a highly electrophilic difluorocarbene (:CF2)[3]. Water is intentionally added to the DMF solvent system to increase the solubility of the sodium salt, which significantly accelerates the decarboxylation rate. Degassing the solvent is a critical self-validating step to prevent the oxidation of the electron-rich phenoxide intermediate[3],[6].
-
Preparation: Equip a 100 mL round-bottomed flask with a magnetic stir bar. Sequentially charge the flask with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv) and Cs2CO3 (1.50 equiv)[6].
-
Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate under vacuum (<0.1 mmHg) for 1 min, and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[6].
-
Solvent Addition & Degassing: Inject dry DMF (0.65 M) and deionized water (approx. 10% v/v relative to DMF) at 23 °C. Stir at 500 rpm and degas the solution with nitrogen for 1 hour[6].
-
Reagent Addition: Briefly remove the septum under positive nitrogen pressure and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion[3].
-
Reaction: Equip the flask with a flame-dried air condenser. Heat the mixture to 100 °C for 16 hours.
-
In-Process Validation: Remove a drop of the reaction mixture, add to a vial containing 0.2 mL EtOAc and 0.2 mL 1 M aqueous HCl. Spot the organic phase on a TLC plate (UV 254 nm). The starting material has an Rf of 0.3, while the difluoromethoxy product has an Rf of 0.5[3].
-
Isolation: Dilute with water, extract with EtOAc, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the aryl difluoromethyl ether[3].
Protocol B: Synthesis of Ortho-Trifluoromethoxylated Anilines
Scientific Rationale: Direct electrophilic trifluoromethoxylation of unactivated arenes is difficult. This protocol circumvents the issue by first O-trifluoromethylating an N-hydroxyacetamido derivative using Togni Reagent II. A subsequent thermally driven OCF3-migration places the trifluoromethoxy group ortho to the amine[2],[7].
-
Solvent Preparation: Prepare dried and degassed CHCl3 by distilling it from CaH2 under a nitrogen atmosphere, followed by three cycles of the freeze-pump-thaw procedure to remove all dissolved oxygen[2].
-
O-Trifluoromethylation: In a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cs2CO3 (10.0 mol%), and Togni Reagent II (1.20 equiv) into a round-bottom flask[7]. Add the degassed CHCl3 and stir at room temperature.
-
Intermediate Isolation: Purify the resulting 4-(N-(trifluoromethoxy)acetamido)benzoate intermediate via silica gel chromatography (Expected yield: ~95%)[2].
-
Thermal Migration: Transfer the intermediate to a 50 mL pressure vessel. Add nitromethane (1.00 M) and cap the vessel securely[2].
-
Reaction: Stir the reaction mixture at 120 °C for 20 hours. Critical Safety Causality: Impure nitromethane is explosive under high heat; this step MUST be performed behind a safety blast shield[7].
-
Isolation: Cool the vessel, concentrate the mixture, and purify the final methyl 4-acetamido-3-(trifluoromethoxy)benzoate via chromatography[2].
Protocol C: Direct Electrophilic Fluorination of Anisole Rings
Scientific Rationale: Selectfluor is a versatile, non-hygroscopic N-F reagent that acts as an electrophilic fluorine source[4],[5]. The strong electron-donating effect of the methoxy group on anisole activates the ortho and para positions, allowing for direct Electrophilic Aromatic Substitution (EAS) without the need for hazardous F2 gas[8].
-
Preparation: Dissolve anisole (1.0 equiv) in anhydrous acetonitrile (0.5 M) in a round-bottomed flask equipped with a magnetic stir bar.
-
Reagent Addition: Add Selectfluor (1.2 equiv) portion-wise at room temperature[8].
-
Reaction: Stir the mixture at room temperature for 3–6 hours. The reaction of anisole with Selectfluor cleanly affords EAS fluorination products (fluoroanisoles)[5],[8].
-
In-Process Validation: Monitor the reaction by 19F NMR spectroscopy of a 0.3 mL crude reaction aliquot mixed with 0.2 mL of CD3CN to determine the ortho/para product ratio and confirm the consumption of Selectfluor[8].
-
Quench & Isolation: Quench the reaction with saturated aqueous Na2S2O3. Extract the mixture with dichloromethane, dry over Na2SO4, and concentrate[8].
References
- Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: NIH / PMC URL
- Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: SciSpace / JoVE URL
- Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC Source: NIH / PMC URL
- Title: Fluorination of anisole with 22-1a, d, e.
- Title: Difluoromethylation of Phenols - Organic Syntheses Procedure Source: Organic Syntheses URL
- Title: Difluoromethylation of Phenols - Organic Syntheses Source: Organic Syntheses URL
- Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: NIH / PMC URL
- Title: Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor Source: NSF URL
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene in Medicinal Chemistry
Foreword: Unveiling the Potential of a Trifluoromethylated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide delves into the potential applications of a unique chemical entity, 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene , as a versatile building block in medicinal chemistry. While direct, extensive literature on this specific compound is nascent, its structural motifs—a protected phenol, a methoxy group, and a trifluoromethylated benzene ring—suggest a wealth of synthetic possibilities.
This document will provide a comprehensive overview of its inferred synthetic utility, potential applications in drug design, and detailed, albeit projected, experimental protocols. As a Senior Application Scientist, the aim is to equip researchers with a robust theoretical and practical framework to leverage this promising scaffold in their quest for novel therapeutic agents.
The Anatomy of a Promising Scaffold: Deconstructing 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
The medicinal chemistry potential of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene stems from the strategic arrangement of its three key functional groups:
-
The Trifluoromethyl Group (-CF3): This electron-withdrawing group significantly impacts the electronic properties of the benzene ring. In drug design, the -CF3 group is often employed to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[2]
-
Increase Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulate pKa: It can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH.[1]
-
Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other groups like a chlorine atom or a methyl group, allowing for fine-tuning of steric and electronic properties.[2]
-
-
The Benzyloxy Group (-OCH2Ph): The benzyloxy group serves as a robust and readily cleavable protecting group for the phenolic hydroxyl group. This is crucial in multi-step syntheses, allowing for selective reactions at other positions of the molecule before deprotection to reveal the reactive phenol. The "benzyloxy" motif is also found in several bioactive molecules.[3]
-
The Methoxy Group (-OCH3): The methoxy group is a common substituent in drug molecules. It is an electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding with biological targets. Methoxybenzene derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties.[4][5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H13F3O2 | [6] |
| Molecular Weight | 282.26 g/mol | [6] |
| InChI Key | YQMPCCDMYUAPJC-UHFFFAOYSA-N | [6] |
Synthetic Utility: Forging the Path to Novel Compounds
While specific literature detailing the synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is not abundant, its preparation can be logically inferred from standard organic chemistry transformations, particularly the Williamson ether synthesis.
Proposed Synthetic Route: Williamson Ether Synthesis
This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the starting material would be 2-methoxy-5-(trifluoromethyl)phenol.
dot
Caption: Proposed Williamson Ether Synthesis for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
Detailed Experimental Protocol: Synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
Materials:
-
2-Methoxy-5-(trifluoromethyl)phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-methoxy-5-(trifluoromethyl)phenol in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
Applications in Drug Discovery: A Versatile Building Block
The true value of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.
Workflow for Drug Discovery
dot
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 6. 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene [sigmaaldrich.com]
Application Note: Scalable Synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (CAS 847148-75-8)
[1]
Abstract & Compound Identity
This application note details a robust, scalable synthesis route for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (CAS 847148-75-8).[1] This compound serves as a critical protected intermediate in the synthesis of various active pharmaceutical ingredients (APIs) containing the 2-methoxy-5-(trifluoromethyl)phenol motif.[1] The protocol prioritizes industrial viability, utilizing cost-effective reagents, safe solvents, and purification via crystallization rather than chromatography.[1]
| Attribute | Detail |
| CAS Number | 847148-75-8 |
| Chemical Name | 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene |
| Synonyms | 1-Methoxy-2-(phenylmethoxy)-4-(trifluoromethyl)benzene; Benzyl 2-methoxy-5-(trifluoromethyl)phenyl ether |
| Molecular Formula | C₁₅H₁₃F₃O₂ |
| Molecular Weight | 282.26 g/mol |
| Key Function | Protected Phenolic Building Block |
Retrosynthetic Analysis & Strategy
The scalable synthesis of CAS 847148-75-8 is best approached via a classical Williamson ether synthesis.[1] The disconnection reveals two primary building blocks: 2-Methoxy-5-(trifluoromethyl)phenol (CAS 349-67-7) and Benzyl bromide (or Benzyl chloride).[1]
Strategic Considerations for Scale-Up:
-
Solvent Selection: While DMF is common in academic scales, it poses workup challenges (high boiling point, water miscibility) at scale.[1] Acetone or Acetonitrile (MeCN) are superior choices due to ease of removal and lower toxicity.[1] Methyl Ethyl Ketone (MEK) is recommended for larger batches to allow higher reaction temperatures without pressurization.[1]
-
Base Selection: Potassium Carbonate (K₂CO₃) is the preferred base. It is inexpensive, easily removed by filtration, and mild enough to prevent side reactions.
-
Purification: The product is a lipophilic ether. The process is designed to yield a solid that can be purified via recrystallization (e.g., from Methanol or Heptane/IPA), eliminating the need for silica gel chromatography.[1]
Synthesis Pathway Diagram
Caption: Convergent synthesis route via Williamson Etherification.
Detailed Experimental Protocol
Protocol A: Scalable Benzylation (Primary Route)[1]
This protocol is optimized for a 100 g scale batch but is linearly scalable to kilogram quantities.
Reagents & Materials:
-
2-Methoxy-5-(trifluoromethyl)phenol: 100.0 g (0.52 mol)[1]
-
Benzyl Bromide: 98.0 g (0.57 mol, 1.1 eq) Note: Benzyl chloride can be used with catalytic NaI.[1]
-
Potassium Carbonate (K₂CO₃): 108.0 g (0.78 mol, 1.5 eq) – Milled/Powdered grade preferred.[1]
-
Acetone: 1.0 L (10 vol) – Reagent grade.
-
Heptane: For crystallization.
Step-by-Step Procedure:
-
Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (N₂).[1][3][4]
-
Charging: Charge Acetone (1.0 L) and 2-Methoxy-5-(trifluoromethyl)phenol (100.0 g). Stir until fully dissolved.
-
Base Addition: Add Potassium Carbonate (108.0 g) in a single portion. The mixture will form a suspension.[5]
-
Reagent Addition: Add Benzyl Bromide (98.0 g) dropwise via an addition funnel over 30–45 minutes. Caution: Exothermic reaction. Maintain temperature < 30°C.
-
Reaction: Heat the slurry to reflux (approx. 56°C) . Maintain reflux with vigorous stirring for 4–6 hours.
-
Workup (Filtration Method - Preferred for Scale):
-
Cool the reaction mixture to 20–25°C.
-
Filter the solids (K₂CO₃/KBr) through a sintered glass funnel or Nutsche filter.[1]
-
Wash the filter cake with fresh Acetone (2 x 100 mL).
-
Concentrate the combined filtrate under reduced pressure (40°C, 100 mbar) to obtain a crude oil or solid.
-
-
Crystallization:
-
Dissolve the crude residue in minimal hot Methanol (approx. 300 mL) or Heptane/EtOAc (10:1) at 60°C.
-
Slowly cool to room temperature (20°C) over 2 hours, then chill to 0–5°C for 2 hours.
-
Filter the white crystalline solid.
-
Wash with cold Heptane (100 mL).[1]
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Expected Yield: 130–140 g (85–92%) Appearance: White to off-white crystalline solid.[1] Purity: > 99.0% (HPLC area).
Protocol B: Synthesis of Precursor (If Commercial Supply is Limited)
If 2-Methoxy-5-(trifluoromethyl)phenol is unavailable or cost-prohibitive, it can be synthesized from 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-66-6) via diazotization and hydrolysis.[1]
Reaction Scheme: Aniline + NaNO₂ + H₂SO₄ → [Diazonium Salt] + H₂O/Δ → Phenol[1]
Procedure Summary:
-
Dissolve the aniline (1.0 eq) in 30% H₂SO₄. Cool to 0–5°C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining T < 5°C. Stir for 30 min.
-
Transfer the cold diazonium solution dropwise into a separate vessel containing boiling water (10 vol) containing CuSO₄ (catalytic) and H₂SO₄.
-
Note: The rapid addition to boiling acid prevents side-coupling (azo dye formation).[1]
-
Steam distill or extract the resulting phenol with DCM.
Critical Process Parameters (CPPs) & Analytical Control
| Parameter | Specification | Rationale |
| Stoichiometry (BnBr) | 1.05 – 1.15 eq | Slight excess ensures full conversion of the expensive phenol.[1] Large excess complicates purification. |
| Reaction Temperature | 55–60°C (Reflux) | Ensures adequate kinetics.[1] Lower temps lead to stalled reactions. |
| Water Content | < 0.5% in Solvent | Water consumes BnBr (hydrolysis to benzyl alcohol) and reduces yield.[1] Use anhydrous Acetone. |
| Agitation | > 200 RPM | Critical for heterogeneous solid-liquid reactions (K₂CO₃ surface area).[1] |
Analytical Specifications (Release Criteria)
Process Workflow Diagram
Caption: Step-by-step workflow for the isolation of CAS 847148-75-8.
Safety & Handling (EHS)[1]
-
Benzyl Bromide: A potent lachrymator (tear gas).[1]
-
Control: Handle only in a functioning fume hood.
-
Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate.
-
-
Potassium Carbonate: Irritant dust. Use a dust mask or local exhaust ventilation during charging.
-
Waste Disposal: The filter cake contains KBr and residual K₂CO₃. It can be dissolved in water and neutralized before disposal. The filtrate waste (Acetone) should be incinerated.[1]
References
-
Sigma-Aldrich.[1] Product Specification: 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene. Link
-
BenchChem. Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives (Analogous Protocol). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 349-67-7 (Precursor). Link[1]
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis. Org. Synth. 2023.[5][6] Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. US4262148A - Synthesis of hexanitrobenzene - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Functionalization of the Aromatic Ring in 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The molecule 2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is a synthetically valuable scaffold, presenting a unique challenge and opportunity for aromatic functionalization. Its utility as an intermediate in the development of pharmaceuticals and advanced materials is predicated on the ability to selectively introduce new functional groups onto its aromatic core. The regiochemical outcome of such transformations is governed by a complex interplay between two potent activating groups (benzyloxy and methoxy) and a powerful deactivating group (trifluoromethyl). This guide provides an in-depth analysis of the electronic factors at play and offers detailed protocols for achieving selective functionalization through common and advanced synthetic methods.
Part 1: Understanding the Electronic Landscape and Predicting Regioselectivity
The success of any electrophilic aromatic substitution (EAS) reaction hinges on a correct prediction of the site of electrophilic attack. The substitution pattern of the starting material—2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene—creates a highly polarized aromatic ring.
-
Activating Groups (-OCH₃ and -OCH₂Ph): The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are strong activating groups.[1] Both possess oxygen atoms with lone pairs of electrons adjacent to the aromatic ring. These lone pairs can be donated into the π-system through resonance, significantly increasing the electron density of the ring and making it more nucleophilic.[2][3] This effect is most pronounced at the ortho and para positions relative to each group.[4][5] Consequently, they are classified as ortho, para-directors.[6]
-
Deactivating Group (-CF₃): The trifluoromethyl (-CF₃) group is a potent deactivating group.[7] Due to the high electronegativity of the three fluorine atoms, it exerts a strong inductive electron-withdrawing effect (-I effect).[8][9] This effect pulls electron density away from the aromatic ring, making it less reactive towards electrophiles.[10] This deactivation is most strongly felt at the ortho and para positions, rendering the meta position the least deactivated and therefore the preferred site of attack for electrophiles relative to the -CF₃ group.[11]
Synergistic and Competitive Effects:
In 2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, the directing effects are as follows (numbering C1 at the methoxy-substituted carbon):
-
C1-OCH₃: Activates C2 (ortho), C4 (para), and C6 (ortho).
-
C2-OCH₂Ph: Activates C1 (para), C3 (ortho), and C6 (meta - incorrect, activates C1, C3, C5). Let's re-evaluate based on standard numbering. C1-OMe, C2-OBn, C4-CF3. Positions available: 3, 5, 6.
-
Position 3: ortho to -OBn (activating), meta to -OMe (neutral), ortho to -CF₃ (deactivating).
-
Position 5: meta to -OBn (neutral), para to -OMe (activating), ortho to -CF₃ (deactivating).
-
Position 6: ortho to -OMe (activating), meta to -OBn (neutral), meta to -CF₃ (least deactivated).
-
Let's correct the analysis. The powerful resonance donation from the oxygen substituents overwhelmingly dictates the regioselectivity.
-
Position 6: This position is ortho to the strong activating methoxy group and para to the strong activating benzyloxy group. The activating effects of both groups are directed to this site, making it the most electron-rich and sterically accessible position.
-
Position 3: This position is ortho to the benzyloxy group and meta to the methoxy group. It is also adjacent to the bulky trifluoromethyl group, which presents significant steric hindrance and inductive deactivation.
-
Position 5: This position is ortho to the deactivating trifluoromethyl group and meta to both activating groups. It is the most electron-deficient position.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Part 2: Application Protocols for Aromatic Functionalization
The following protocols are designed for the selective functionalization of 2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon, unless otherwise specified.
Protocol 1: Electrophilic Bromination at C6
Rationale: For highly activated aromatic rings, a mild brominating agent such as N-Bromosuccinimide (NBS) is preferred over harsher reagents like Br₂/FeBr₃ to prevent over-bromination and other side reactions.[12] Acetonitrile (CH₃CN) is an excellent solvent for this transformation.
Workflow Diagram:
Caption: Workflow for electrophilic bromination using NBS.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (1.0 eq, e.g., 282 mg, 1.0 mmol).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 187 mg, 1.05 mmol) followed by anhydrous acetonitrile (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (15 mL) to quench any remaining bromine species.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired product, 6-bromo-2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
Protocol 2: Nitration at C6
Rationale: Nitration requires careful control of temperature to prevent dinitration and other side reactions, especially on an activated ring.[13] Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile.[14] The reaction is typically performed at low temperatures.
Step-by-Step Procedure:
-
Preparation: In a flame-dried three-neck flask fitted with a thermometer and an addition funnel, dissolve 2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (1.0 eq, 282 mg, 1.0 mmol) in concentrated sulfuric acid (H₂SO₄) (3 mL) at 0 °C (ice-water bath). Stir until a homogeneous solution is formed.
-
Nitrating Mixture: In a separate vial, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃) (1.1 eq, 0.05 mL, 1.1 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of the substrate via the addition funnel over 15 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 20 g) with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(benzyloxy)-1-methoxy-6-nitro-4-(trifluoromethyl)benzene.
Protocol 3: Directed ortho-Metalation (DoM) and Carboxylation
Rationale: Directed ortho-metalation provides an alternative strategy for functionalization, relying on coordination of an organolithium reagent to a heteroatom directing group.[15] The methoxy group is a powerful directing group that will direct lithiation to the C6 position. Quenching the resulting aryllithium intermediate with an electrophile, such as carbon dioxide, introduces a new functional group with high regioselectivity.
Workflow Diagram:
Caption: Workflow for Directed ortho-Metalation and Carboxylation.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, argon-purged flask, add a solution of 2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (1.0 eq, 282 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.2 eq, 0.75 mL of 1.6 M solution in hexanes, 1.2 mmol) dropwise via syringe. A color change is often observed.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Quenching: Add a few small pieces of freshly crushed dry ice (solid CO₂) to the reaction mixture. Caution: Gas evolution (CO₂) will occur. Allow the mixture to warm slowly to room temperature overnight, allowing excess CO₂ to sublime.
-
Work-up: Quench the reaction by adding water (10 mL). Acidify the mixture to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 3-(benzyloxy)-2-methoxy-5-(trifluoromethyl)benzoic acid.
Part 3: Summary of Functionalization Strategies
| Reaction Type | Reagents & Conditions | Predicted Major Product | Key Considerations |
| Bromination | NBS (1.05 eq), CH₃CN, RT, 2-4h | 6-Bromo-2-(benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene | Mild conditions ideal for activated rings.[12] Avoids over-halogenation. |
| Nitration | HNO₃/H₂SO₄, 0-5 °C, 1-2h | 2-(Benzyloxy)-1-methoxy-6-nitro-4-(trifluoromethyl)benzene | Strict temperature control is critical to prevent side reactions.[13] |
| Formylation | TiCl₄, Cl₂CHOMe, DCM, 0 °C to RT | 3-(Benzyloxy)-2-methoxy-5-(trifluoromethyl)benzaldehyde | The Rieche formylation is effective for electron-rich arenes.[16] Requires anhydrous conditions. |
| Carboxylation (via DoM) | 1) n-BuLi, THF, -78 °C; 2) CO₂(s) | 3-(Benzyloxy)-2-methoxy-5-(trifluoromethyl)benzoic acid | Powerful method for regioselective C-C bond formation. Requires strictly anhydrous and inert conditions. |
References
-
Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
-
Problem 45 Explain why the trifluoromethyl ... [FREE SOLUTION] - Vaia.
-
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts.
-
Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University Chemistry.
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube (Organic Chemistry Tutor).
-
Superelectrophiles and the effects of trifluoromethyl substituents - National Institutes of Health (PMC).
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace.
-
Orienting methoxy group-carbocation conjugation effects explaining the... - ResearchGate.
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube.
-
Directing Groups in SE Ar - SlidePlayer.
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16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts.
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents | Request PDF - ResearchGate.
- 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene - TCI Chemicals.
-
Directing Effects Revision notes - Cognito.
-
18.6 Directing Effects of Substituted Benzenes - Chemistry LibreTexts.
-
Synthesis by Formylation of Arene—Hydrogen Bonds - Thieme E-Books.
-
Chemistry of Benzene: Electrophilic Aromatic Substitution - Mustansiriyah University.
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes - National Institutes of Health (PMC).
- 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene - Sigma-Aldrich.
-
Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems - NC State University Libraries.
-
Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry.
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes - SciSpace.
-
Formylation process for aromatic aldehydes - Google Patents.
-
Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry - ChemRxiv.
-
Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis - BenchChem.
-
The Halogenation of Benzene - Lumen Learning.
-
Halogenation of alkyl benzenes - University of Calgary.
-
Formylation of phenols, methoxy-and methylbenzenes - ResearchGate.
-
Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene - The Royal Society of Chemistry.
-
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses.
- Supporting Information - American Chemical Society.
-
Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents.
-
Nitration of trifluoromethyl benzene - ResearchGate.
-
Halogenation of Benzene and Methylbenzene - Chemistry LibreTexts.
-
4-Benzyloxy-2-bromo-1-methoxybenzene - National Institutes of Health (PMC).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
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- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
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- 12. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene [1]. This guide is designed to troubleshoot and optimize the Williamson ether synthesis route, specifically addressing the unique electronic and steric challenges introduced by the trifluoromethylated precursor.
Mechanistic Overview & Reaction Workflow
The standard synthetic route utilizes 2-methoxy-5-(trifluoromethyl)phenol[2] as the starting material. Deprotonation yields a phenoxide intermediate, which subsequently undergoes an SN2 displacement with benzyl bromide (BnBr) to form the target ether[3]. However, the strong inductive pull of the -CF3 group deactivates the phenoxide, making the reaction highly susceptible to competing side reactions[4].
Workflow and logical relationships in the Williamson ether synthesis, highlighting side reactions.
Troubleshooting FAQs: Overcoming Yield Bottlenecks
Q: Why is the baseline yield of this specific benzylation often stagnant around 60-70%? A: The root cause lies in the electronic properties of the starting material, 2-methoxy-5-(trifluoromethyl)phenol[2]. The -CF3 group is located meta to the hydroxyl group. While it does not exert a direct resonance-withdrawing effect on the phenoxide oxygen, its strong inductive electron-withdrawing nature significantly reduces the electron density of the phenoxide anion[4]. This reduced nucleophilicity decelerates the SN2 attack on benzyl bromide. When the main reaction slows down, competing side reactions—such as the hydrolysis of benzyl bromide—consume the electrophile, capping the maximum achievable yield.
Q: How does base selection directly impact the SN2 kinetics of this etherification? A: Base selection dictates the nature of the phenoxide ion pair[5]. Standard protocols often use Potassium Carbonate (K2CO3), which forms a relatively tight ion pair with the deactivated phenoxide, further hindering nucleophilic attack. By switching to Cesium Carbonate (Cs2CO3), you leverage the "Cesium Effect." The larger ionic radius of the Cs+ cation creates a much looser, highly dissociated ion pair in polar aprotic solvents. This exposes a "naked" phenoxide that is significantly more reactive, overcoming the inductive deactivation of the -CF3 group and accelerating the desired SN2 pathway.
Q: What is the optimal solvent system to minimize impurities? A: While Dimethylformamide (DMF) is a classic choice for Williamson ether syntheses, it can degrade at elevated temperatures to release dimethylamine, which acts as a competing nucleophile and forms unwanted benzyl dimethylamine impurities. Acetonitrile (MeCN) is the optimal solvent for this specific synthesis. It provides excellent solubility for the Cs2CO3/phenoxide system, supports the polar transition state of the SN2 reaction, and is chemically inert, leading to a cleaner crude profile and higher isolated yields[6].
Q: How can I prevent the formation of benzyl alcohol during the reaction? A: Benzyl alcohol forms when trace moisture in the solvent or hygroscopic base hydrolyzes the benzyl bromide. Because the -CF3 deactivated phenoxide reacts slower than a standard phenoxide, water becomes a highly competitive nucleophile. To mitigate this, strictly use anhydrous MeCN (<50 ppm H2O), flame-dry your glassware, and run the reaction under a positive pressure of dry argon or nitrogen.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the isolated yield of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene[1], demonstrating the superiority of the Cs2CO3/MeCN system.
| Entry | Base (1.5 eq) | Solvent (Anhydrous) | Temp (°C) | Time (h) | Primary Impurity | Isolated Yield (%) |
| 1 | K2CO3 | Acetone | 56 (Reflux) | 16 | Unreacted Phenol | 62% |
| 2 | K2CO3 | DMF | 80 | 12 | Benzyl Alcohol | 71% |
| 3 | Cs2CO3 | DMF | 80 | 6 | Benzyl Dimethylamine | 88% |
| 4 | Cs2CO3 | MeCN | 60 | 6 | Trace Benzyl Alcohol | 94% |
| 5 | NaOH (aq) | Toluene + TBAB | 80 | 8 | Hydrolyzed Phenoxide | 89% |
Self-Validating Experimental Protocol
This optimized protocol utilizes a self-validating framework. Do not proceed to the next step unless the physical validation checks are met.
Step 1: Phenoxide Formation
-
Action: To a flame-dried round-bottom flask purged with Argon, add 2-methoxy-5-(trifluoromethyl)phenol (1.0 eq)[2] and anhydrous Cs2CO3 (1.5 eq). Suspend in anhydrous MeCN (0.5 M concentration). Stir at 60 °C for 30 minutes.
-
Validation Check: The solution must transition from clear to a distinct yellow/orange suspension. This color change visually confirms successful deprotonation and the formation of the active phenoxide ion pair. If the solution remains clear, check the quality of your base.
Step 2: Electrophile Addition
-
Action: Add Benzyl Bromide (1.1 eq) dropwise over 10 minutes via syringe to the 60 °C suspension.
-
Validation Check: A slight exotherm should be observed upon addition, indicating immediate SN2 displacement by the highly reactive cesium phenoxide.
Step 3: Reaction Monitoring
-
Action: Maintain heating at 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Eluent: Hexanes:EtOAc 8:2).
-
Validation Check: The UV-active starting material spot (lower Rf, stains dark with KMnO4) must completely disappear, replaced by a new, higher Rf product spot (the target ether). Do not quench the reaction based on time alone; rely on TLC confirmation.
Step 4: Workup & Purification
-
Action: Cool the reaction to room temperature. Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH (aq), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Validation Check: The 1M NaOH wash is critical; it removes any unreacted phenol. You will observe the yellow tint (phenoxide) transferring from the organic layer into the aqueous wash. The resulting organic layer should be colorless, confirming the removal of starting material impurities prior to solvent evaporation.
References
-
Alchimica. "2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (1 x 5 g)." Available at:[Link]
-
Boroncore. "847148-75-8 | 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene." Available at: [Link]
-
John Wiley & Sons. "Aliphatic Nucleophilic Substitution." Available at: [Link]
-
ResearchGate. "Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta." Available at:[Link]
-
ACS Publications. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." Available at: [Link]
Sources
- 1. 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 2. CAS 349-67-7: 2-Methoxy-5-(trifluoromethyl)phenol [cymitquimica.com]
- 3. 847148-75-8 | 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene | Boroncore [boroncore.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Temperature for O-Benzylation of Phenols
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing the O-benzylation of phenols, a cornerstone reaction in synthetic chemistry. Moving beyond simple protocols, we will explore the causal relationships between temperature and reaction outcomes, enabling you to troubleshoot effectively and enhance the robustness of your synthetic procedures.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Q1: My reaction shows low or no conversion of the starting phenol. What temperature-related factors could be at play?
A1: Low or no conversion is a common issue often directly linked to insufficient reaction temperature, but the interplay with other parameters is crucial.
-
Primary Cause: Insufficient Thermal Energy: The O-benzylation of phenols, an SN2 reaction, has an activation energy barrier that must be overcome. If the reaction temperature is too low, the reacting molecules (phenoxide and benzyl halide) lack the kinetic energy to collide effectively and surpass this barrier.[1]
-
Troubleshooting Steps & Explanations:
-
Systematic Temperature Increase: Begin by gradually increasing the reaction temperature in 10-20 °C increments. A typical range for these reactions is between 50-100 °C.[2][3] Monitor the progress at each step by Thin Layer Chromatography (TLC).
-
Consider Reagent Reactivity: The optimal temperature is dependent on your specific reagents.
-
Benzyl Chloride vs. Benzyl Bromide: Benzyl chloride is less reactive than benzyl bromide. If you are using benzyl chloride, a higher temperature will likely be necessary to achieve a reasonable reaction rate compared to its bromide counterpart.[1]
-
Base Strength: If using a weaker base like potassium carbonate (K₂CO₃), heating is often required to facilitate both the deprotonation of the phenol and the subsequent nucleophilic attack.[4] Switching to a stronger base like sodium hydride (NaH) can sometimes allow the reaction to proceed at a lower temperature, often starting at 0 °C and warming to room temperature.[1][5]
-
-
Solvent Choice: Ensure your reactants are fully dissolved. Poor solubility can mimic a temperature issue.[1] If reactants are not soluble at room temperature, heating may be required to bring them into solution. Polar aprotic solvents like DMF, acetonitrile, or DMSO are excellent choices as they effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion, which can lower the required reaction temperature.[2]
-
Q2: My TLC analysis shows multiple spots, indicating the formation of byproducts. How can temperature optimization minimize these?
A2: The formation of multiple products is typically due to competing side reactions, which are highly sensitive to temperature.
-
Primary Causes & Mechanisms:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at an ortho/para carbon on the aromatic ring (C-alkylation, undesired).[2][4] C-alkylation often has a higher activation energy and is therefore favored at higher reaction temperatures.
-
Product Degradation: At excessively high temperatures or over extended reaction times, the desired benzyl ether product or the starting materials can decompose, leading to a complex mixture.[1]
-
-
Troubleshooting Steps & Explanations:
-
Reduce Reaction Temperature: If you observe significant byproduct formation, your primary action should be to lower the temperature. Run a series of small-scale trials at reduced temperatures (e.g., 80 °C, 60 °C, room temperature) to find a sweet spot that favors O-alkylation.
-
Monitor Reaction Time Closely: Do not let the reaction run for an unnecessarily long time, as this can promote the formation of thermodynamically favored but undesired byproducts. Stop the reaction as soon as TLC indicates the consumption of the starting phenol.[1]
-
Optimize the Base-Solvent System: The choice of solvent can influence the O- vs. C-alkylation ratio. Using polar aprotic solvents can help minimize C-alkylation.[4]
-
Below is a decision tree to guide your troubleshooting process based on TLC observations.
Caption: Troubleshooting Decision Tree for O-Benzylation.
Frequently Asked Questions (FAQs)
Q3: What is a typical starting temperature range for O-benzylation of phenols, and how do I choose a starting point?
A3: A general laboratory-scale starting point is between room temperature (approx. 25 °C) and 60 °C.[6] The ideal starting temperature depends on the known reactivity of your substrate and reagents.
| Scenario | Phenol Type | Benzylating Agent | Base | Recommended Starting Temperature | Rationale |
| High Reactivity | Electron-rich (e.g., cresol, methoxyphenol) | Benzyl Bromide | NaH | 0 °C to Room Temp | All components are highly reactive; less thermal energy is needed. Starting cold helps control the reaction rate.[5] |
| Standard Reactivity | Phenol, simple substituted phenols | Benzyl Bromide | K₂CO₃ / Cs₂CO₃ | Room Temp to 60 °C | This is a very common and robust set of conditions. Heating is often required to achieve a reasonable rate.[6][7] |
| Low Reactivity | Electron-poor (e.g., nitrophenol, cyanophenol) | Benzyl Chloride | K₂CO₃ | 60 °C to 80 °C | The nucleophilicity of the phenoxide is reduced, and the electrophile is less reactive, requiring more energy.[1] |
Q4: What are the primary risks of using an excessively high temperature?
A4: The main risks are decreased selectivity and product degradation.
-
Favoring C-Alkylation: As mentioned, C-alkylation often becomes a major competing pathway at higher temperatures, leading to difficult-to-separate isomers and lower yields of the desired O-benzylated product.[4]
-
Decomposition: Organic molecules, including your solvent, starting materials, and product, can decompose at high temperatures. This is often visually indicated by the reaction mixture turning dark brown or black.[8]
-
Safety Hazards: High temperatures increase the vapor pressure of your solvent, potentially over-pressurizing a sealed vessel. Always conduct heated reactions in an open or properly vented system (e.g., with a reflux condenser).
Q5: How does the choice of solvent affect the optimal reaction temperature?
A5: The solvent plays a critical role in reaction kinetics and can significantly influence the required temperature.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choice. They accelerate SN2 reactions by solvating the counter-ion (e.g., K⁺) of the phenoxide, which increases the nucleophilicity of the phenoxide oxygen. This enhanced reactivity often allows the reaction to proceed at a lower temperature compared to other solvent types.[2][3]
-
Polar Protic Solvents (e.g., Ethanol): These solvents are generally avoided. They can hydrogen-bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity and significantly slows the reaction, thus requiring higher temperatures to proceed.[2]
-
Apolar Solvents (e.g., Toluene): These can be used but often require higher temperatures or the use of a phase-transfer catalyst to bring the ionic phenoxide into the organic phase to react.[9]
Experimental Protocols
Protocol: Small-Scale Temperature Screening for O-Benzylation
This protocol outlines a systematic approach to identify the optimal reaction temperature for your specific substrates.
Objective: To determine the temperature that provides the best balance of reaction rate and selectivity (yield of desired product vs. byproducts).
Workflow Diagram:
Caption: Workflow for Systematic Temperature Optimization.
Methodology:
-
Preparation:
-
In a series of identical reaction vials, add your phenol (1.0 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and your chosen polar aprotic solvent (e.g., acetonitrile, to make a 0.2 M solution).[6]
-
Add a small magnetic stir bar to each vial.
-
Seal the vials and stir the suspensions at room temperature for 30 minutes to allow for phenoxide formation.
-
Add the benzylating agent (e.g., benzyl bromide, 1.1 eq.) to each vial.[6]
-
-
Reaction:
-
Place each vial in a separate heating block or oil bath set to a different temperature (e.g., Trial 1: 25°C, Trial 2: 40°C, Trial 3: 60°C, Trial 4: 80°C).
-
Ensure all reactions are stirring at the same rate.
-
-
Monitoring:
-
After 1 hour, and every hour thereafter, take a small aliquot from each reaction mixture.
-
Spot each aliquot on a single TLC plate to compare the progress directly.
-
Visualize the TLC plate to assess the consumption of starting material and the formation of the product and any byproducts.
-
-
Analysis and Workup:
-
Once the starting material is consumed in the fastest, cleanest-looking reaction, quench all reactions by adding water.
-
Extract each reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate the solvent and analyze the crude material from each trial. A final side-by-side TLC or LCMS analysis will reveal which temperature provided the highest conversion to the desired product with the fewest impurities.
-
References
- BenchChem. (2025). optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. BenchChem.
- Google Patents. (2007). WO2007027375A2 - Method of making benzylated phenols.
- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
- Royal Society of Chemistry. (2006). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols.
- BenchChem. (2025). Application Notes and Protocols: Benzylation of Alcohols and Phenols using Dimethyl 3-(bromomethyl)phthalate. BenchChem.
- BenchChem. (2025). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. BenchChem.
- Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method.
- Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
Technical Support Center: Purification of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of the crude product 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene. This guide is designed to offer practical, in-depth solutions to common challenges encountered during the purification process, ensuring the attainment of a high-purity final product.
I. Introduction to the Purification Challenge
The synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, a key intermediate in various research and development applications, is commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 2-methoxy-4-(trifluoromethyl)phenol with a benzyl halide. While robust, this synthesis can yield a crude product containing a variety of impurities that necessitate a carefully designed purification strategy.
This guide will address the identification and removal of these impurities through common laboratory techniques, with a focus on troubleshooting and optimization.
II. Troubleshooting Guide: Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My crude product is an oil, but I was expecting a solid. How can I purify it?
Answer: It is expected for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene to be a liquid or oil at room temperature. A deuterated analog is reported to be a clear colorless to pale yellow liquid[1]. Therefore, purification methods suitable for non-crystalline compounds, such as column chromatography, are the most appropriate.
If your starting materials or expected byproducts are solid, their presence in the oily product can be a source of confusion. The primary method for purifying this oily product will be flash column chromatography.
Q2: My ¹H NMR spectrum shows more than just my desired product. What are these other peaks?
Answer: The impurities in your crude product will largely depend on the specific reaction conditions of your Williamson ether synthesis. However, several common impurities can be anticipated.
Table 1: Potential Impurities and their Expected ¹H NMR Signatures
| Impurity | Likely Source | Predicted ¹H NMR Chemical Shifts (CDCl₃) |
| 2-methoxy-4-(trifluoromethyl)phenol | Unreacted starting material | Aromatic protons (δ 6.8-7.5 ppm), methoxy protons (δ ~3.9 ppm), and a broad phenolic -OH peak. |
| Benzyl Bromide/Chloride | Unreacted starting material | Benzylic protons (δ ~4.5 ppm for bromide, ~4.6 ppm for chloride), and aromatic protons of the benzyl group (δ ~7.3-7.5 ppm). |
| Dibenzyl Ether | Self-condensation of benzyl halide | A sharp singlet for the benzylic protons (δ ~4.6 ppm) and aromatic protons (δ ~7.3-7.4 ppm). |
| Benzyl Alcohol | Hydrolysis of benzyl halide | Benzylic protons (δ ~4.7 ppm), a broad hydroxyl proton peak, and aromatic protons (δ ~7.3-7.4 ppm). |
| C-Alkylated Byproducts | Side reaction | Complex aromatic signals, potentially with the loss of a proton on the main aromatic ring and the appearance of a benzylic CH₂ group attached to the ring. |
To confirm the identity of these impurities, you can compare the signals in your crude NMR with the known spectra of the starting materials and likely byproducts.
Q3: I'm struggling to separate my product from an impurity using column chromatography. What can I do?
Answer: Ineffective separation during column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or co-elution of compounds with similar polarities. Here is a systematic approach to troubleshoot this issue:
1. Optimize the Solvent System with TLC: Before running a column, it is crucial to identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.4, with clear separation from all impurity spots[2].
-
Starting Point: For aromatic ethers, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate[3].
-
Adjusting Polarity:
-
If your product and impurities are all running too high on the TLC plate (high Rf), your eluent is too polar. Increase the proportion of the non-polar solvent.
-
If your spots are not moving from the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
2. Consider a Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution is recommended. Start with a less polar solvent system to elute the non-polar impurities first, and gradually increase the polarity to elute your product and then any more polar impurities.
3. Proper Column Packing and Loading: A poorly packed column with air bubbles or cracks will lead to poor separation.
-
Wet Slurry Packing: This method is generally preferred to minimize air bubbles. Prepare a slurry of silica gel in your initial eluent and pour it into the column, allowing it to settle evenly[4].
-
Sample Loading: For optimal separation, the sample should be loaded onto the column in a narrow band.
-
Dry Loading: If your crude product is not very soluble in the initial eluent, it is best to pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column[4].
-
Workflow for Troubleshooting Column Chromatography Separation:
Caption: Decision-making workflow for troubleshooting poor column chromatography separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and molecular weight of pure 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene? A1: The pure compound is expected to be a clear to pale yellow liquid at room temperature[1]. Its molecular formula is C₁₅H₁₃F₃O₂, giving it a molecular weight of 282.26 g/mol [5].
Q2: What are the key features to look for in the ¹H and ¹³C NMR spectra to confirm the product's identity? A2: While experimental data for this specific molecule is not readily available in the public domain, we can predict the key spectral features based on analogous compounds[6][7].
Table 2: Predicted NMR Data for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |
| ¹H NMR | Aromatic Protons (main ring): 6.9 - 7.4 | Complex splitting pattern due to trifluoromethyl and methoxy groups. |
| Aromatic Protons (benzyl): 7.3 - 7.5 | Multiplet characteristic of a monosubstituted benzene ring. | |
| Benzylic Protons (-OCH₂Ph): ~5.1 | A sharp singlet integrating to 2H. | |
| Methoxy Protons (-OCH₃): ~3.9 | A sharp singlet integrating to 3H. | |
| ¹³C NMR | Aromatic Carbons: 110 - 160 | Multiple signals, with some showing coupling to fluorine. |
| Trifluoromethyl Carbon (-CF₃): ~124 (quartet) | A quartet due to coupling with the three fluorine atoms. | |
| Benzylic Carbon (-OCH₂Ph): ~71 | ||
| Methoxy Carbon (-OCH₃): ~56 |
Q3: Can I use recrystallization to purify my crude product? A3: Since the target compound is a liquid at room temperature, recrystallization is not a suitable method for its final purification[1]. However, if your crude product contains solid impurities, you may be able to remove them by dissolving the crude oil in a minimal amount of a solvent in which the oil is soluble and the solid is not, followed by filtration. Recrystallization could also be a viable technique to purify a solid starting material, such as 2-methoxy-4-(trifluoromethyl)phenol, if it is impure before the synthesis[8][9].
Q4: What analytical techniques are best for assessing the final purity of my product? A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if they are present in sufficient concentration[10].
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds. It will provide a retention time for your compound and a mass spectrum, which can be used to confirm its molecular weight and fragmentation pattern[3].
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine purity by separating the main component from any non-volatile or thermally labile impurities.
Q5: What are the optimal storage conditions for the purified product? A5: Based on the properties of similar aromatic ethers, the purified 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation.
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of approximately 1 gram of crude 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
1. Materials:
-
Crude 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. Aim for an Rf of 0.2-0.4 for the product spot. A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and use gentle air pressure to pack the silica gel evenly, avoiding air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
-
If using a gradient, start with a low polarity eluent and gradually increase the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene as an oil.
-
Workflow for Purification by Flash Column Chromatography:
Caption: Step-by-step workflow for the purification of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene using flash column chromatography.
V. References
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]
-
TradeIndia. (n.d.). 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Supporting Information. (n.d.). 2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Column-Chromatography.com. (n.d.). Purification of Organic Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from
-
Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
ResearchGate. (2006). 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole. Retrieved from [Link]
-
Chu, L.-L., & Qing, F.-L. (2010). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3-Source. Chemical Communications.
-
Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved from
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0235194). Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. mt.com [mt.com]
- 10. digibuo.uniovi.es [digibuo.uniovi.es]
Technical Support Center: Troubleshooting Catalytic Hydrogenation of Benzyloxy Groups in the Presence of CF₃
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of removing benzyloxy (O-Bn) protecting groups via catalytic hydrogenation, particularly when a trifluoromethyl (CF₃) group is present in the substrate. The inherent challenge lies in achieving chemoselective cleavage of the C-O bond of the benzyl ether without initiating unwanted hydrodefluorination of the robust C-F bonds in the CF₃ group. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Understanding the Core Challenge: Chemoselectivity
The catalytic hydrogenation of a benzyl ether is a standard transformation involving the reductive cleavage of the benzylic C-O bond. This is typically accomplished using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.
The presence of a CF₃ group introduces a significant complication. While C(sp³)-F bonds are exceptionally strong, under certain catalytic conditions, they can be susceptible to reduction, leading to the formation of -CHF₂ or -CH₂F moieties, or even complete hydrodefluorination. This lack of selectivity can result in a mixture of products, complicating purification and reducing the yield of the desired compound. The goal is to find a delicate balance of conditions that favors C-O bond cleavage while leaving the C-F bonds intact.
Troubleshooting Guide & FAQs
Q1: My debenzylation reaction is stalled or incomplete. What are the primary causes and how can I drive it to completion?
An incomplete reaction is one of the most common issues. The root cause can typically be traced back to the catalyst, the reaction conditions, or the substrate itself.
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst is the engine of the reaction. If it's not performing, the reaction won't proceed.
-
Age and Storage: Catalysts, especially Pd/C, can lose activity over time if not stored correctly. Always use a fresh, high-quality catalyst from a reputable supplier.[1]
-
Catalyst Poisoning: This is a critical issue where impurities bind to the active sites of the catalyst, blocking them from participating in the reaction.[2][3] Common poisons include sulfur compounds (e.g., thiols from starting materials or reagents), strong coordinating amines, and heavy metal traces.[4][5] Ensure all reagents and solvents are of high purity. If poisoning is suspected, increasing the catalyst loading might sometimes overcome minor impurities.[6]
-
Insufficient Loading: A typical catalyst loading is 5-10 mol% with respect to the substrate.[7] For difficult substrates, increasing the loading to 20 mol% or even higher may be necessary.[6]
-
-
Sub-Optimal Reaction Conditions:
-
Hydrogen Pressure: For many reactions, a hydrogen-filled balloon (approx. 1 atm) is sufficient.[6] However, for sterically hindered or electron-rich benzyl ethers, increasing the hydrogen pressure using a Parr shaker or similar apparatus (e.g., to 45-50 psig) can significantly increase the reaction rate.[7][8]
-
Temperature: Most debenzylations are run at room temperature.[6][7] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but be aware this can also increase the risk of side reactions like defluorination.[1][7]
-
Poor Agitation: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer and contact between all three components.[6][7]
-
-
Solvent and Substrate Issues:
-
Solubility: The substrate must be fully dissolved in the solvent for the reaction to be efficient.[7]
-
Solvent Choice: The choice of solvent can dramatically affect the reaction rate. The general order of solvent efficiency for debenzylation with Pd/C is often cited as: Toluene < Methanol < Ethanol << Acetic Acid < THF.[9] Protic solvents like methanol and ethanol are excellent starting points.[10] For substrates with basic nitrogen atoms, using acetic acid as a solvent or co-solvent can protonate the nitrogen, preventing it from inhibiting the catalyst and accelerating the reaction.[1][9]
-
Q2: I am observing significant defluorination of my CF₃ group. How can I improve the chemoselectivity for debenzylation?
This is the central challenge. Achieving selectivity requires fine-tuning the reaction to favor C-O bond cleavage over C-F bond cleavage. The general principle is to make the reaction conditions as mild as possible while still being effective for debenzylation.
Strategies for Enhancing Chemoselectivity:
-
Catalyst Selection: Standard 5% or 10% Pd/C can sometimes be too aggressive.[7]
-
Consider Less Active Catalysts: While counterintuitive for a slow reaction, a less active catalyst may exhibit higher selectivity. Experimenting with different catalyst supports (e.g., Pd/Al₂O₃, Pd/CaCO₃) or lower metal loadings could be beneficial.
-
Use of Additives (Catalyst Modifiers): The activity of the palladium catalyst can be intentionally attenuated. Adding a controlled amount of a "poison" like ethylenediamine or using a catalyst complex like Pd/C(en) can suppress unwanted side reactions by moderating the catalyst's activity.[11]
-
-
Adopt Milder Hydrogenation Methods:
-
Catalytic Transfer Hydrogenation (CTH): This is often the best strategy to avoid defluorination. CTH avoids the use of high-pressure hydrogen gas and instead uses a hydrogen donor to generate hydrogen in situ.[12] This results in a lower concentration of active hydrogen on the catalyst surface, which often leads to higher selectivity.[13]
-
-
Optimize Reaction Conditions:
-
Minimize Temperature and Pressure: Avoid high temperatures and pressures, as these more forceful conditions can provide the necessary activation energy for C-F bond cleavage.
-
Monitor Reaction Closely: As soon as the starting material is consumed (monitored by TLC or LC-MS), work up the reaction immediately. Extended reaction times can lead to over-reduction and defluorination of the desired product.[8]
-
Q3: What is the best catalyst for this transformation? Pd/C, Pearlman's catalyst, or something else?
There is no single "best" catalyst; the optimal choice is substrate-dependent. However, understanding the characteristics of each can guide your selection.
| Catalyst | Description | Advantages | Disadvantages |
| Pd/C (5% or 10%) | Palladium on activated carbon. | The most common, cost-effective, and versatile catalyst for debenzylation.[9] | Can be pyrophoric when dry. May be too active for sensitive substrates, leading to side reactions like defluorination or arene reduction.[9][15] |
| Pd(OH)₂/C (20%) | Palladium hydroxide on carbon (Pearlman's catalyst). | Often more active than Pd/C, making it excellent for stubborn or sterically hindered benzyl ethers.[1][16] Less prone to causing arene reduction. | Higher activity can sometimes lead to lower chemoselectivity with sensitive groups. More expensive than Pd/C. |
| Pd/C + Pd(OH)₂/C | A combination of the two catalysts. | In some difficult cases, a 1:1 mixture has been shown to be more effective than either catalyst alone.[16] | Mechanistic basis is not fully understood; requires empirical optimization.[16] |
| Lindlar Catalyst | Pd on CaCO₃, poisoned with lead acetate and quinoline. | Highly selective for reducing alkynes to cis-alkenes. Its attenuated activity makes it a good candidate for selective hydrogenation of alkenes in the presence of benzyl ethers.[17] May be too deactivated for C-O cleavage. | Typically not active enough for debenzylation unless other, more labile groups are present. |
Recommendation: Start with 10% Pd/C under mild conditions (H₂ balloon, RT, MeOH or EtOH). If the reaction is slow, consider increasing pressure or switching to Pearlman's catalyst. If defluorination is observed, immediately switch to a Catalytic Transfer Hydrogenation (CTH) protocol.
Q4: My reaction failed in dioxane. What solvent should I be using?
Solvent choice is critical and can be the difference between a successful reaction and a failed one.[10]
-
Protic Solvents are Preferred: Alcohols like methanol (MeOH) and ethanol (EtOH) are generally the most effective solvents for catalytic hydrogenation.[6][10] They are polar, effectively dissolve many substrates, and can participate in the protonolysis steps of the mechanism.
-
Ethers and Hydrocarbons: Solvents like tetrahydrofuran (THF) , ethyl acetate (EtOAc) , and 1,4-dioxane are also commonly used, especially if substrate solubility is an issue in alcohols.[9][10] However, reaction rates in these aprotic solvents are often slower than in alcohols.[9]
-
Acidic Solvents: Acetic acid (AcOH) can be an excellent solvent for debenzylation, especially for substrates containing amines, as it prevents catalyst inhibition.[1][9] However, its acidity can be incompatible with other acid-labile functional groups.
Recommendation: Always start with methanol or ethanol . If solubility is a problem, try THF or ethyl acetate. Only use dioxane if the substrate is uniquely soluble in it, but be prepared for a slower reaction.
Visualized Workflows and Mechanisms
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (H₂ Balloon)
This protocol describes a standard procedure for the deprotection of a benzyl ether using Pd/C and hydrogen gas at atmospheric pressure.
Materials:
-
Benzyloxy- and CF₃-containing substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Methanol (or Ethanol)
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum
-
Vacuum/Inert Gas Manifold
-
Hydrogen-filled balloon with a needle
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[6] Caution: Pd/C can be pyrophoric; handle with care, especially when dry.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum for 1-2 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Hydrogen Introduction: Purge the flask with hydrogen gas by connecting it to a hydrogen-filled balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucial Safety Note: Never allow the filter cake to dry completely, as it can ignite upon contact with air. Keep it wet with the solvent throughout the filtration.[7] Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol offers a milder, often more selective, alternative to using hydrogen gas.[12]
Materials:
-
Benzyloxy- and CF₃-containing substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCO₂NH₄)
-
Anhydrous Methanol
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
Reaction Setup: Dissolve the substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask.[6]
-
Reagent Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate), followed by ammonium formate (3.0-5.0 eq) in one portion.[6]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. CTH reactions are often faster than balloon hydrogenations.
-
Work-up: Upon completion, cool the mixture to room temperature.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite®, keeping the filter cake wet at all times. Wash the pad with fresh methanol.[6]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product will contain residual ammonium salts, which can often be removed by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated to yield the purified product.
References
- Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
PMC. (2025, April 25). Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer. Available at: [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. A) Screening of solvents.... Available at: [Link]
-
PubMed. (n.d.). Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. Available at: [Link]
-
qualitas1998.net. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available at: [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]
-
PMC. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Available at: [Link]
-
Li, W., et al. (2006, August 16). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Available at: [Link]
-
ACS Publications. (2025, May 9). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. Available at: [Link]
-
PubMed. (2009, August 7). Highly chemoselective Pd-C catalytic hydrodechlorination leading to the highly efficient N-debenzylation of benzylamines. Available at: [Link]
-
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Available at: [Link]
-
ResearchGate. (2025, December 26). Sustainable Defluorination Pathway: From Perfluoro Gem-diol Hydration to Electrocatalytic Removal of CF3 at Room Temperature. Available at: [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available at: [Link]
-
huscap. (2021, March 25). Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Available at: [Link]
-
ACS Publications. (2022, June 8). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022, March 15). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Available at: [Link]
-
Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Available at: [Link]
-
ResearchGate. (2025, August 7). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Available at: [Link]
-
Taylor & Francis eBooks. (2005). Selective Debenzylation in the Presence of Aromatic Chlorine on Pd/C Catalysts Effects of Catalyst Types and Reaction Kinetics. Available at: [Link]
-
AOCS. (2022, February 16). Hydrogenation in Practice. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Available at: [Link]
-
ResearchGate. (2022, June). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. Available at: [Link]
-
Organic Chemistry Portal. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Available at: [Link]
-
Reddit. (2022, March 30). Failed Hydrogenation using H2 gas and Pd/C catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Available at: [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst. Available at: [Link]
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aocs.org [aocs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nacatsoc.org [nacatsoc.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 15. qualitas1998.net [qualitas1998.net]
- 16. tandfonline.com [tandfonline.com]
- 17. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of C15H13F3O2
The following technical guide addresses the solvent selection and crystallization strategy for a target molecule with the molecular formula C15H13F3O2 . Based on the elemental composition, this compound is characterized as a lipophilic, fluorinated organic molecule, likely containing a carboxylic acid or ester functionality attached to a biphenyl or phenyl-alkyl-aromatic scaffold.
The presence of the trifluoromethyl (-CF₃) group significantly impacts crystallization behavior, often leading to weak intermolecular interactions and a high propensity for "oiling out" (Liquid-Liquid Phase Separation).
Topic: Solvent Selection & Process Optimization Audience: Medicinal Chemists, Process Engineers Status: Active Guide (v2026.1)
Physicochemical Profile & Solubility Landscape
Before selecting a solvent, you must understand the "personality" of C15H13F3O2. The -CF₃ group increases lipophilicity and lowers surface energy, making the compound soluble in non-polar solvents but prone to forming oils rather than crystals.
Predicted Solubility Data
Data based on standard fluorinated aromatic scaffolds (e.g., biphenyl acids).
| Solvent Class | Solvent | Solubility (25°C) | Solubility (50°C) | Suitability |
| Alcohols | Methanol | High (>100 mg/mL) | Very High | Good Solvent (Risk of solvates) |
| Ethanol | Moderate-High | High | Excellent (Preferred for cooling) | |
| Isopropanol (IPA) | Moderate | High | Best Balance for yield/purity | |
| Esters/Ketones | Ethyl Acetate | High | Very High | Good, but may yield low recovery |
| Acetone | High | Very High | Use as solvent in Anti-solvent methods | |
| Hydrocarbons | Heptane/Hexane | Low (<5 mg/mL) | Low-Moderate | Anti-Solvent |
| Toluene | Moderate | High | Good for aromatic stacking | |
| Water | Water | Negligible | Negligible | Strong Anti-Solvent |
Decision Matrix: Selecting Your Solvent System
Do not guess. Follow this logic flow to select the optimal crystallization method.
Figure 1: Decision tree for selecting the primary crystallization mode based on initial solubility observations.
Experimental Protocols
Protocol A: Cooling Crystallization (Recommended)
Best for: High purity, controlling polymorphs.
-
Dissolution : Suspend 1.0 g of C15H13F3O2 in 5 mL of Isopropanol (IPA) .
-
Heating : Heat to reflux (82°C) until fully dissolved. If particulates remain, filter while hot.
-
Cooling Ramp : Cool slowly to 60°C.
-
Seeding (Critical) : At 60°C (metastable zone), add 10 mg (1 wt%) of pure seed crystals.
-
Aging : Hold at 60°C for 1 hour to ensure seed growth.
-
Final Cooling : Cool to 0–5°C at a rate of 10°C/hour.
-
Isolation : Filter and wash with cold IPA/Heptane (1:1).
Protocol B: Anti-Solvent Addition
Best for: Maximizing yield or heat-sensitive compounds.
-
Solvent : Dissolve 1.0 g in 3 mL of Acetone (or THF).
-
Anti-Solvent : Measure 10 mL of Water (if acid) or Heptane (if ester).
-
Addition : Add the anti-solvent dropwise to the API solution while stirring at 300 RPM.
-
Warning: Adding too fast causes local high supersaturation -> Oiling Out.
-
-
Cloud Point : Stop addition when a persistent cloudiness appears. Add seeds.
-
Completion : Add remaining anti-solvent over 2 hours.
Troubleshooting: "Oiling Out" (LLPS)
Issue: Instead of white crystals, you see oil droplets at the bottom of the flask. Cause: The -CF₃ group lowers the melting point of the solvated phase, causing Liquid-Liquid Phase Separation (LLPS) before crystallization.
Diagnostic & Fix Workflow
Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).
Specific Fixes for C15H13F3O2:
-
Increase Temperature : If oil forms at 40°C, reheat to 50°C and seed. Crystallization must occur above the oiling-out boundary.
-
Change Solvent : Switch from pure Ethanol to Ethanol/Toluene (9:1) . Toluene interacts via pi-stacking with the aromatic rings, stabilizing the crystal lattice better than aliphatic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does my solid turn into a gel during filtration? Answer: This suggests solvate formation or channel inclusion of solvent. The -CF₃ group can create voids in the lattice. Fix: Dry the sample at 40°C under vacuum. If the crystal structure collapses (becomes amorphous), you have an unstable solvate. Switch to Toluene/Heptane to avoid H-bonding solvates.
Q2: I have multiple melting points (e.g., 110°C and 115°C). Is this impure? Answer: Likely polymorphism . Fluorinated aromatics are notorious for conformational polymorphism due to the rotation of the phenyl rings. Fix: Analyze via DSC. The higher melting point is usually the thermodynamic stable form. To consistently get the stable form, use slower cooling rates and higher crystallization temperatures (closer to the melting point).
Q3: Can I use Chlorinated solvents (DCM)? Answer: While C15H13F3O2 is likely very soluble in DCM, it is a Class 2 solvent (ICH Q3C guidelines) and should be avoided in final steps. Furthermore, DCM evaporates too fast, causing skin formation (crust) rather than defined crystals.
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
Gavezzotti, A. (2013). "Effect of Fluorine Substitution on Crystal Packing." CrystEngComm. Link (Explains weak F...F interactions causing slip planes).
-
Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development. Link (Protocol for seeding to prevent oiling out).
-
FDA/ICH Guidelines . "Q3C(R8) Impurities: Guideline for Residual Solvents." Link (Safety limits for solvent selection).
Sources
Technical Support Center: Moisture Sensitivity in Fluorinated Ether Synthesis
Current Status: Operational Ticket Priority: High (Moisture Critical) Agent: Senior Application Scientist
Executive Summary: The "Fluorine Effect" on Moisture Sensitivity
Welcome to the technical support hub for fluorinated ether synthesis. If you are transitioning from standard Williamson ether synthesis to fluorinated analogs, you must adjust your intuition regarding moisture.
The Core Challenge:
Fluorinated alcohols (e.g., trifluoroethanol, TFE; hexafluoroisopropanol, HFIP) possess significantly lower pKa values (TFE
-
Consequence 1: The resulting alkoxides are weaker nucleophiles .
-
Consequence 2: They are highly susceptible to H-bond solvation by water.
Even trace moisture (
Core Directive: The "Zero-Water" Protocol
Module A: Reagent Preparation & Drying
Standard "bottle-dry" solvents are often insufficient for difficult fluorinations.
| Reagent Class | Critical Check | Drying Protocol |
| Solvents (DMF, DMSO, NMP) | Hygroscopic. Absorbs water from air in minutes. | Protocol: Store over activated 3Å Molecular Sieves (20% w/v) for 48h. Verification: Karl Fischer titration must read <30 ppm. |
| Fluorinated Alcohols (TFE, HFIP) | Forms azeotropes with water. | Protocol: Distill from 3Å sieves or anhydrous |
| Bases (NaH, KOtBu) | Hydroxide contamination. | Protocol: For NaH (60% in oil), wash with dry hexane only if weighing accuracy is critical. Otherwise, use as is to minimize moisture exposure during washing. |
| Electrophiles (Tos/Mesylates) | Hydrolysis prone. | Protocol: Recrystallize/distill and store in a desiccator. Purge headspace with |
Module B: The "Solvation Cage" Failure Mode
The diagram below illustrates why your reaction fails in wet conditions. Water molecules coordinate to the fluorine atoms and the oxyanion, stabilizing the ground state and raising the activation energy for substitution.
Figure 1: Mechanism of moisture interference. Water deactivates the fluorinated nucleophile via H-bonding while simultaneously generating a competitive hydroxide nucleophile.
Troubleshooting Guide
Scenario 1: "My reaction mixture turned into a thick slurry and stalled."
Diagnosis: The "Wet Solvent" Crash. In polar aprotic solvents (DMF/DMSO), sodium hydroxide (formed from NaH + Water) is less soluble than the target sodium alkoxide. The slurry is likely NaOH or hydrated salts precipitating out.
-
Fix: Stop the reaction. You cannot "dry" it once started.
-
Prevention: Pre-dry the solvent with 3Å sieves for 24 hours.[2] Use a flame-dried flask.
Scenario 2: "I have full conversion of the electrophile, but I isolated the alcohol (R-OH), not the ether."
Diagnosis: Hydroxide Competition.
The fluorinated alkoxide is a "soft" and weak nucleophile. Any water present generates
-
Fix: Increase the equivalent of the fluorinated alcohol (1.5 - 2.0 eq) to statistically outcompete the hydroxide.
-
Process Change: Switch to a Phase Transfer Catalysis (PTC) method (e.g.,
/18-Crown-6 in MeCN). This keeps the bulk of the base in the solid phase, limiting the concentration of dissolved .
Scenario 3: "The reaction is extremely slow (24h+), even at high temperatures."
Diagnosis: The "Tight Ion Pair" Effect.
Fluorinated alkoxides bind very tightly to their counter-cations (
-
Fix: Add a cation scavenger.
-
For
: Add 15-Crown-5 . -
For
: Add 18-Crown-6 . -
General: Add 5-10% DMPU as a co-solvent to disrupt ion pairing.
-
Validated Experimental Workflow
Use this decision tree to select the correct protocol based on your substrate's sensitivity.
Figure 2: Decision matrix for selecting the synthesis route based on substrate stability.
Standard Protocol: NaH/DMF Method (Base Stable)
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under
flow. -
Base: Add NaH (1.2 eq, 60% dispersion). Wash with dry hexane (3x) only if oil interferes with purification; otherwise, suspend directly in anhydrous DMF (0.5 M).
-
Alkoxide Formation: Cool to 0°C. Add fluorinated alcohol (1.2 eq) dropwise.
-
Checkpoint: Wait for
evolution to cease completely (15-30 min). The solution should be clear or slightly hazy. If opaque white, warm to RT.
-
-
Alkylation: Add electrophile (1.0 eq) dissolved in minimal DMF dropwise.
-
Reaction: Warm to 60-80°C. Monitor by
NMR (look for shift from ppm of TFE to ether signal).
Frequently Asked Questions (FAQ)
Q: Can I use molecular sieves during the reaction? A: Yes, but with caution. Use powdered 4Å molecular sieves. However, be aware that fluorinated alkoxides can sometimes become trapped or decompose on the basic surface of alumina/silica in sieves if heated aggressively. It is better to dry reagents before mixing.
Q: Why does my yield drop when I scale up?
A: Thermal runaway and moisture ingress. Large scale additions of fluorinated alcohols to NaH are exothermic. If the temperature spikes, you may trigger elimination side reactions. Furthermore, larger headspaces in reactors introduce more atmospheric moisture if not properly purged. Use a dropping funnel with a pressure-equalizing arm and a positive
Q: I see a new peak in
-
If you are using an ester solvent (Ethyl Acetate) during workup before quenching the base, the fluorinated alkoxide will attack the acetate.
-
If the peak is olefinic, your base acted as a base, not a nucleophile. Lower the temperature and switch to a less bulky base or the Ag2O method.
References
-
Effects of Hydrogen Bonding Solvation
-
Title: Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.[3]
- Source: ResearchG
-
URL:
-
-
Side Reactions in Fluorination
- Title: Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorin
- Source: PMC / NIH.
-
URL:
-
Drying Solvents Protocol
- Title: Drying Solvents - Chemistry LibreTexts.
- Source: Chemistry LibreTexts.
-
URL:
-
Williamson Synthesis Limitations
- Title: Illustrate with examples the limit
-
Source: askIITians.[4]
-
URL:
-
Fluorinated Ether Review
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
Topic: 1H NMR Spectrum Analysis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of fluorinated aryl ethers—critical scaffolds in medicinal chemistry—regioisomeric ambiguity is a persistent challenge. This guide provides a definitive technical framework for the structural validation of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene . Unlike standard spectral reports, this document compares the target analyte against its most common structural "alternatives" (regioisomers and precursors) and evaluates solvent-dependent resolution strategies (CDCl₃ vs. DMSO-d₆).
Strategic Importance & Structural Context
The trifluoromethyl group (-CF₃) modulates metabolic stability and lipophilicity, while the ortho-alkoxy pattern (1-OMe, 2-OBn) is frequently established via sequential alkylation of catechols. The primary risk in this synthesis is regioisomerism .
-
Target: 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
-
Primary Alternative (Impurity/Isomer): 1-(Benzyloxy)-2-methoxy-4-(trifluoromethyl)benzene.
-
Precursor: 2-(Benzyloxy)-4-(trifluoromethyl)phenol.
Distinguishing these requires precise analysis of proton coupling patterns and Nuclear Overhauser Effect (NOE) interactions, as 1D chemical shifts alone are often inconclusive due to the electronic similarity of methoxy and benzyloxy groups.
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity suitable for publication or regulatory filing, follow this optimized workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the purified oil/solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Note: Ensure the solution is clear; filter through a cotton plug if suspension is visible to prevent line broadening.
-
-
Tube: Use a high-quality 5 mm NMR tube (Type 1 or equivalent) to minimize shimming errors.
Step 2: Instrument Parameters (400 MHz or higher recommended)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Spectral Width: -2 to 14 ppm (to capture potential exchangeable protons if precursor is present).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of aromatic protons.
-
Scans (NS): 16–32 scans are sufficient for >10 mg; increase to 64 for dilute samples.
Spectral Analysis & Performance Comparison
A. Predicted Chemical Shift Data (CDCl₃)
The following table synthesizes predicted shifts based on substituent additivity rules (Curphy-Morrison) and analogous experimental data from fluorinated anisoles.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Mechanistic Insight |
| A: OMe (C1) | 3.92 | Singlet (s) | 3H | - | Shielded slightly by ortho-OBn compared to isolated anisole. |
| B: OBn (CH₂) | 5.18 | Singlet (s) | 2H | - | Diagnostic benzylic methylene; distinct from OMe. |
| C: H6 (Arom) | 6.98 | Doublet (d) | 1H | J ≈ 8.5 | Ortho to OMe (shielding); Meta to CF₃. |
| D: H3 (Arom) | 7.22 | Doublet (d) | 1H | J ≈ 2.0 | Meta coupling to H5. Isolated between OBn and CF₃. |
| E: Ph (OBn) | 7.35 – 7.45 | Multiplet (m) | 5H | - | Overlapping phenyl protons; integration confirms OBn presence. |
| F: H5 (Arom) | 7.48 | dd | 1H | J ≈ 8.5, 2.0 | Ortho to CF₃ (deshielding); Ortho coupling to H6. |
B. Comparative Analysis: Target vs. Alternatives
This section compares the target spectrum against potential misidentified structures.
Scenario 1: Target vs. Regioisomer (1-OBn, 2-OMe)
-
The Problem: Both isomers possess a 1,2,4-substitution pattern. 1D shifts are nearly identical.
-
The Solution (NOE):
-
Target: Irradiating the OMe signal (3.92 ppm) will show a strong NOE enhancement at H6 (6.98 ppm).
-
Regioisomer: Irradiating the OMe signal would show enhancement at H3 (isolated proton), while OBn irradiation enhances H6 .
-
Scenario 2: Target vs. Precursor (Phenol)
-
The Problem: Incomplete alkylation leaving unreacted phenol.
-
The Solution:
-
Look for a broad singlet (exchangeable) around 5.5–6.5 ppm in CDCl₃.
-
D₂O Shake: Add one drop of D₂O to the NMR tube. If the signal disappears, it is the phenolic -OH, confirming impurity.
-
Solvent Comparison: CDCl₃ vs. DMSO-d₆
Choosing the right solvent is critical for resolution.[1]
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d6) | Recommendation |
| Solubility | Excellent for this lipophilic ether. | Good, but harder to recover sample.[2] | Use CDCl₃ for routine ID. |
| Water Peak | ~1.56 ppm (Usually non-interfering).[1][3] | ~3.33 ppm (Can obscure signals). | Use CDCl₃ . |
| Aromatic Resolution | Good separation of H3/H5/H6. | Solvent viscosity may broaden lines slightly. | Use CDCl₃ . |
| OH Detection | Poor (Broad/Exchange). | Excellent (Sharp singlets). | Use DMSO-d₆ only if checking for phenolic precursors. |
Visual Logic: Structural Verification Workflow
The following diagram illustrates the decision logic for confirming the structure and ruling out isomers.
Figure 1: Decision tree for the structural verification of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene using 1H NMR and NOE.
References
-
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for additivity rules and coupling constants).
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (For analogous fluorinated benzene data). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. carlroth.com [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
Introduction
In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule, providing invaluable insights into its electronic and steric environment. This guide focuses on the ¹³C NMR chemical shifts for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, a substituted aromatic compound featuring a combination of electron-donating and electron-withdrawing groups.
Predicted ¹³C NMR Chemical Shifts and Comparative Data Analysis
The chemical shift of a given carbon atom in a benzene ring is a sensitive reporter of its local electron density. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing the corresponding carbon signals to shift to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, resulting in a downfield shift (higher ppm).
The subject molecule combines the strong electron-donating character of two alkoxy groups with the potent electron-withdrawing nature of the trifluoromethyl group. The table below presents the predicted chemical shifts for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, alongside experimental data for structurally related compounds that inform these predictions.
Table 1: Predicted and Comparative ¹³C NMR Chemical Shift Data (ppm)
| Carbon Position | Predicted: 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene | Anisole[1][2] | 1-(Benzyloxy)-4-(trifluoromethyl)benzene[3] | 1,2-Dimethoxy-4-(trifluoromethyl)benzene[3] |
| C-1 (-OCH₃) | ~149.5 | 159.9 (C-O) | - | 150.6 |
| C-2 (-OCH₂Ph) | ~148.8 | - | 161.2 (C-O) | - |
| C-3 | ~115.9 | 114.1 (ortho) | 114.9 | 109.6 |
| C-4 (-CF₃) | ~123.5 (q, J ≈ 32 Hz) | - | 123.1 (q, J ≈ 32 Hz) | 122.0 (q, J ≈ 32 Hz) |
| C-5 | ~113.1 (q, J ≈ 4 Hz) | 129.5 (para) | 126.9 (q, J ≈ 3.8 Hz) | 117.4 (q, J ≈ 4.2 Hz) |
| C-6 | ~114.8 | 120.8 (meta) | 126.9 (q, J ≈ 3.8 Hz) | 107.1 (q, J ≈ 3.5 Hz) |
| -OCH₃ | ~56.1 | 54.8 | - | 56.0 |
| -CF₃ | ~124.0 (q, J ≈ 271 Hz) | - | 124.4 (q, J ≈ 272 Hz) | 123.3 (q, J ≈ 270 Hz) |
| -OCH₂Ph (CH₂) | ~71.0 | - | 70.2 | - |
| -OCH₂Ph (ipso-C) | ~136.5 | - | 136.2 | - |
| -OCH₂Ph (o, m, p-C) | ~127-129 | - | 127.5 - 128.7 | - |
Note: 'q' denotes a quartet due to coupling with the three fluorine atoms of the -CF₃ group.
Rationale for Predicted Shifts:
-
C-1 and C-2 (ipso-Carbons to Alkoxy Groups): These carbons are directly attached to oxygen, leading to significant deshielding. Their predicted shifts around 148-150 ppm are consistent with values seen in 1,2-dimethoxy-4-(trifluoromethyl)benzene.[3] The benzyloxy group is slightly less electron-donating than the methoxy group, which may result in a minor differentiation between C-1 and C-2.
-
C-4 (ipso-Carbon to -CF₃): This carbon experiences strong inductive electron withdrawal from the -CF₃ group, but its chemical shift is also influenced by the two ortho alkoxy groups. The predicted value around 123.5 ppm, coupled with a characteristic quartet splitting of approximately 32 Hz, is a key diagnostic feature.[3]
-
C-3 and C-6: These carbons are ortho to one alkoxy group and meta to the other. Their electron density is significantly enhanced, leading to upfield shifts. C-6 is also meta to the -CF₃ group, which will have a moderate deshielding effect, likely placing it slightly downfield of C-3.
-
C-5: This carbon is para to the C-1 methoxy group and ortho to the C-4 -CF₃ group. The electron-donating resonance effect from the methoxy group is counteracted by the strong inductive withdrawal from the adjacent -CF₃ group. This results in a predicted upfield shift relative to benzene, but it will also exhibit a small quartet coupling (J ≈ 4 Hz).[3]
-
-CF₃ Carbon: The carbon of the trifluoromethyl group itself exhibits a strong resonance far downfield, typically around 124 ppm, with a very large one-bond C-F coupling constant (J ≈ 270-272 Hz).[3]
-
Alkoxy Carbons (-OCH₃, -OCH₂Ph): The methoxy carbon is expected around 56 ppm, typical for aromatic ethers.[4] The benzylic methylene carbon (-OCH₂-) is predicted around 71 ppm, consistent with related benzyloxy compounds.[3]
Visualizing Substituent Effects on the Aromatic Ring
The chemical shifts of the aromatic carbons are a direct consequence of the interplay between the inductive and resonance (mesomeric) effects of the substituents. A diagram illustrating these forces provides a clear rationale for the predicted electronic environment of the ring.
Caption: Dominant electronic effects influencing ¹³C chemical shifts.
Experimental Protocol for Data Acquisition
To obtain a high-quality ¹³C NMR spectrum for structural verification, a standardized and robust experimental protocol is essential. The following procedure provides a self-validating workflow for acquiring quantitative and high-resolution data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the solid sample, 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent that provides a lock signal and has a well-characterized residual solvent peak (triplet at ~77.16 ppm)[5][6].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer and Probe Setup:
-
Use a modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) to ensure adequate sensitivity and dispersion for ¹³C observation (~100 MHz).
-
Insert the sample into the probe and ensure it is properly positioned within the coil.
-
Tune and match the ¹³C channel of the probe to the sample to maximize signal-to-noise.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is critical for high resolution.
-
-
Acquisition of ¹³C Spectrum:
-
Set the sample temperature to a constant value, typically 298 K (25 °C).
-
Select a standard ¹³C pulse program with proton decoupling, such as zgpg30 or a similar variant. This uses a 30° pulse angle to allow for faster repetition without saturating quaternary carbons.
-
Set the spectral width to cover the entire expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Set the number of scans (NS) to a value sufficient for good signal-to-noise. For a 20-30 mg sample, 1024 to 2048 scans are typically adequate.
-
Implement a relaxation delay (D1) of at least 2 seconds to allow for near-complete T₁ relaxation of all carbons, which is important for accurate integration, especially of quaternary carbons.
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the central peak of the CDCl₃ triplet can be referenced to 77.16 ppm.
-
Integrate the peaks and label their chemical shifts.
-
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Conclusion
This guide provides a comprehensive and technically grounded comparison for the ¹³C NMR chemical shifts of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene. Through a detailed analysis of substituent effects and comparison with structurally validated analogs, we have established a reliable set of predicted chemical shifts. The characteristic quartet patterns arising from C-F coupling serve as powerful diagnostic tools for identifying the carbons in and adjacent to the trifluoromethyl group. The provided experimental protocol outlines a robust method for acquiring high-quality data, ensuring that researchers can confidently match their experimental findings with the predictions laid out in this guide for unambiguous structural confirmation.
References
- Bagno, A., et al. (2013). Quantitative Prediction of 13C NMR Chemical... Concepts in Magnetic Resonance Part A, 42A: 1–13.
-
Facelli, J. C., et al. (1995). Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole. Journal of the American Chemical Society, 117(29), 7571–7576. Available at: [Link]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. Available at: [Link]
-
Gunda, G. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. Available at: [Link]
-
Williams, A. J., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. Available at: [Link]
-
St. John, P. C., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(28), 9680–9688. Available at: [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]
-
Chu, L.-L., & Qing, F.-L. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+. Chemical Communications. Available at: [Link]
-
Lowers, R., & Reed, D. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity. The Pegasus Review: UCF Undergraduate Research Journal, 13(1). Available at: [Link]
-
SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. (n.d.). Anisole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Supporting Information for manuscript. (n.d.). Available at: [Link]
-
SpectraBase. (n.d.). (A,A-Dimethyl-benzyl) methyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437–1453. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
PubChem. (n.d.). Benzyl methyl ether | C8H10O | CID 10869. National Institutes of Health. Available at: [Link]
-
Cao, C., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. arXiv. Available at: [Link]
-
Igarashi, T., et al. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). Available at: [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0009090). Available at: [Link]
-
Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
-
Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 637–645. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]
Sources
- 1. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
19F NMR Characteristics of Trifluoromethyl Anisole Derivatives: A Technical Comparison Guide
Topic: 19F NMR Characteristics of Trifluoromethyl Group in Anisole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
In the realm of medicinal chemistry and agrochemical development, the trifluoromethyl (
This guide provides an in-depth technical comparison of the 19F NMR characteristics of ortho-, meta-, and para-trifluoromethylanisole derivatives. Unlike proton NMR, where chemical shifts are dominated by diamagnetic shielding, 19F chemical shifts are governed by the paramagnetic contribution, making them exquisitely sensitive to local electronic environments, solvent effects, and steric compression.
The Mechanistic Basis of Shift Variations
The chemical shift (
-
Resonance Effect (+R): The lone pairs on the oxygen atom donate electron density into the aromatic ring, primarily shielding the ortho and para positions.
-
Inductive Effect (-I): The electronegative oxygen withdraws electron density through the
-framework, deshielding the ring carbons.
For the
Comparative Analysis: Chemical Shifts and Coupling Constants
The following data synthesizes experimental values and established trends for trifluoromethyl anisole derivatives. The baseline for comparison is Benzotrifluoride (
Table 1: Comparative 19F NMR Chemical Shifts ( )
Note: Shifts are referenced to
| Compound | Structure | Shift Relative to Parent ( | Electronic Driver | |
| Benzotrifluoride (Parent) | -63.72 [ | -- | Baseline Reference | |
| 4-Methoxybenzotrifluoride (Para) | -61.30 [ | Deshielded (+2.4 ppm vs parent in DMSO) | Resonance (+R) dominates, but solvent polarity (DMSO) causes significant deshielding. | |
| 3-Methoxybenzotrifluoride (Meta) | -62.8 to -63.5 [ | Minimal Change | Inductive (-I) effect dominates; Resonance (+R) cannot reach meta position. | |
| 2-Methoxybenzotrifluoride (Ortho) | -60.5 to -62.0 [ | Deshielded (Downfield) | "Ortho Effect" : Steric compression and electric field effects dominate, causing deshielding despite +R. |
*Estimated ranges based on substituent increment additivity and solvent correction factors.
Table 2: Key Coupling Constants ( )
The
| Coupling Type | Interaction | Typical Value ( | Spectral Feature |
| One-bond ( | 270 - 275 Hz | Large Quartet in | |
| Two-bond ( | 30 - 35 Hz | Quartet in | |
| Three-bond ( | 3 - 5 Hz | Small splitting in | |
| Four-bond ( | ~ 0 - 1.5 Hz | Often unresolved singlet in |
Mechanistic Visualization
The following diagram illustrates the electronic pathways influencing the
Caption: Figure 1. Electronic and environmental factors governing the 19F chemical shift of the CF3 group. Note that polar solvents like DMSO can induce significant deshielding, masking the intrinsic shielding effects of the methoxy group.
Experimental Protocol: Quantitative 19F NMR (qNMR)
For drug development applications requiring high precision (purity determination), the following qNMR protocol is recommended. This method accounts for the long relaxation times (
Materials
-
Analyte: ~10-20 mg of the trifluoromethyl anisole derivative.
-
Internal Standard (IS):
-trifluorotoluene (Benzotrifluoride) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). Note: Ensure IS signal does not overlap (BTFMBA ppm). -
Solvent:
(preferred for resolution) or (for solubility). -
Tubes: 5mm high-precision NMR tubes.
Workflow Step-by-Step
-
Sample Preparation:
-
Weigh analyte (
) and internal standard ( ) directly into the NMR tube using a microbalance (precision mg). -
Add 0.6 mL of deuterated solvent. Cap and invert to ensure complete dissolution.
-
-
Instrument Setup:
-
Probe: 5mm BBFO or dedicated 19F probe.
-
Temperature: Equilibrate at 298 K (25°C).
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
-
-
Parameter Optimization (Critical):
-
Spectral Width (SW): Set to ~200 ppm (-20 to -220 ppm) to cover all F signals.
-
Excitation Pulse: 90° pulse (
). -
Relaxation Delay (
): Must be .-
Insight:
groups on aromatic rings often have values of 2–5 seconds. -
Setting: Set
seconds to ensure >99.9% magnetization recovery.
-
-
Scans (
): 32 or 64 scans (sufficient due to high sensitivity of 19F).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 - 1.0 Hz).
-
Phase correction (Manual is preferred over automatic).
-
Baseline correction (Polynomial or Spline).
-
Integration: Integrate the analyte
signal and the IS signal.
-
qNMR Workflow Diagram
Caption: Figure 2. Optimized qNMR workflow for trifluoromethylated compounds. The relaxation delay (D1) is the critical parameter for quantitative accuracy.
References
-
PubChem. 1-methoxy-4-(trifluoromethyl)benzene (Compound Summary). National Library of Medicine. Available at: [Link]
-
SpectraBase. Benzotrifluoride 19F NMR Data. Wiley Science Solutions. Available at: [Link]
-
Reich, H. J. 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data. Available at: [Link]
-
Schoenberger, T. Certified Reference Materials for 19F Quantitative NMR. SepScience. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of C15H13F3O2 Isomers
Abstract
The unequivocal structural elucidation of chemical entities is a cornerstone of modern research, particularly in the fields of drug discovery, metabolomics, and materials science. The molecular formula C15H13F3O2 represents a multitude of structural isomers, each possessing unique physicochemical properties and, consequently, distinct mass spectrometric fragmentation patterns. Distinguishing between these isomers is a common analytical challenge that requires a robust understanding of fragmentation mechanisms.[1][2][3] This guide provides an in-depth comparison of the theoretical fragmentation pathways of two representative isomers of C15H13F3O2, offering field-proven insights into experimental design and data interpretation. We will explore how different ionization techniques and analytical platforms can be leveraged to achieve confident isomer differentiation.
The Challenge of Isomerism in Mass Spectrometry
Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, often exhibit subtle differences in their mass spectra.[1][3] While high-resolution mass spectrometry (HRMS) can confirm the elemental composition, it cannot, on its own, distinguish between isomers.[4] Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion, is an indispensable tool for probing molecular structure and differentiating isomers.[2][5] The resulting fragmentation pattern serves as a structural fingerprint. However, interpreting these fingerprints requires a foundational understanding of the chemical principles that govern ion fragmentation.[6][7][8]
For the molecular formula C15H13F3O2 (exact mass: 298.0868), we will consider two plausible, structurally distinct isomers to illustrate key fragmentation principles:
-
Isomer A: 1-(4-Methoxyphenyl)-2-phenyl-2-(trifluoromethyl)ethan-1-one
-
Isomer B: 2-(4-(Trifluoromethyl)phenoxy)propiophenone
This guide will focus primarily on fragmentation under Electrospray Ionization (ESI), a soft ionization technique prevalent in liquid chromatography-mass spectrometry (LC-MS) workflows.
Comparative Fragmentation Analysis
Isomer A: 1-(4-Methoxyphenyl)-2-phenyl-2-(trifluoromethyl)ethan-1-one
Under positive-ion ESI, Isomer A is expected to readily form the protonated molecule, [M+H]+, at m/z 299.0946. The primary sites of protonation would be the carbonyl oxygen and the ether oxygen. Fragmentation of this precursor ion via collision-induced dissociation (CID) will likely proceed through several key pathways driven by the relative stability of the resulting fragment ions and neutral losses.
Key Fragmentation Pathways for Isomer A:
-
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.[9][10] This can lead to two primary fragment ions:
-
Formation of the 4-methoxybenzoyl cation at m/z 135.0441 through the loss of the trifluoromethyl-benzyl neutral radical. This is often a highly stable and abundant ion.
-
Formation of a less stable trifluoromethyl-benzyl cation at m/z 159.0467 with the loss of the 4-methoxybenzoyl radical.
-
-
Neutral Loss of Trifluoromethane: A potential rearrangement could lead to the elimination of a neutral trifluoromethane (CF4) molecule, although this is generally a less common pathway for trifluoromethyl groups.[11]
-
Loss of the Methoxy Group: Cleavage of the methyl group from the methoxy moiety could result in a radical cation at m/z 284.0710 , followed by further fragmentation.
Isomer B: 2-(4-(Trifluoromethyl)phenoxy)propiophenone
Isomer B, upon positive-ion ESI, will also form the [M+H]+ ion at m/z 299.0946. However, its structural features—a phenoxy ether linkage and a propiophenone moiety—will dictate a distinctly different fragmentation pattern.
Key Fragmentation Pathways for Isomer B:
-
Benzoyl Ion Formation: A characteristic fragmentation for ketones is the formation of the benzoyl cation at m/z 105.0335 through cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propyl chain.[9][12] This is expected to be a dominant fragment.
-
Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, leading to the formation of a 4-(trifluoromethyl)phenoxide radical and a cation at m/z 137.0624 .
-
Formation of the 4-(Trifluoromethyl)phenoxy Cation: A charge-remote fragmentation could lead to the formation of the 4-(trifluoromethyl)phenoxy cation at m/z 161.0311 .
Data Summary and Comparison
The predicted major fragment ions for each isomer provide clear diagnostic markers for their differentiation.
| m/z (Theoretical) | Proposed Fragment Ion | Isomer A | Isomer B |
| 299.0946 | [M+H]+ | ✔ | ✔ |
| 135.0441 | [C8H7O2]+ | Diagnostic | ❌ |
| 105.0335 | [C7H5O]+ | ❌ | Diagnostic |
| 161.0311 | [C7H4F3O]+ | ❌ | Diagnostic |
| 159.0467 | [C8H6F3]+ | Possible | ❌ |
Visualizing Fragmentation Pathways
To further clarify the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages for each isomer.
Caption: Proposed fragmentation of Isomer A [M+H]+.
Caption: Proposed fragmentation of Isomer B [M+H]+.
Alternative Analytical Approaches
While LC-MS/MS is a powerful tool, orthogonal techniques can provide confirmatory data and are essential in a comprehensive structural elucidation workflow.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): For volatile and thermally stable isomers, EI provides more extensive fragmentation and highly reproducible spectra that are valuable for library matching.[12] However, the molecular ion may be weak or absent.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the definitive assignment of isomeric structures.[13]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. Isomers often have different collision cross-sections and can be separated by IMS, providing an additional dimension of separation prior to mass analysis.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
The following protocol outlines a robust method for the analysis and differentiation of C15H13F3O2 isomers.
Objective: To resolve and identify isomers of C15H13F3O2 using LC-MS/MS.
Materials:
-
Reference standards of each isomer (if available)
-
LC-MS grade acetonitrile, water, and formic acid
-
A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system
Methodology:
-
Sample Preparation:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in acetonitrile.
-
Create a working solution of 1 µg/mL in 50:50 acetonitrile:water for direct infusion and a 100 ng/mL solution for LC-MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan MS: m/z 100-400
-
Tandem MS (MS/MS):
-
Select the precursor ion at m/z 299.09.
-
Perform a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis and Validation:
-
Confirm the accurate mass of the precursor ion to verify the elemental composition.
-
Compare the retention times of the isomers. Structural differences will likely lead to different chromatographic retention.
-
Analyze the MS/MS spectra for the presence of diagnostic fragment ions as outlined in Section 3.
-
If analyzing an unknown mixture, compare the fragmentation pattern to a spectral library or the theoretical patterns described in this guide.
Caption: Self-validating LC-MS/MS workflow for isomer analysis.
Conclusion
The differentiation of isomers such as those represented by the formula C15H13F3O2 is a critical capability in analytical science. By leveraging the principles of mass spectrometric fragmentation, researchers can confidently distinguish between structurally similar compounds. The presence of diagnostic ions, such as the 4-methoxybenzoyl cation (m/z 135) for Isomer A and the benzoyl cation (m/z 105) for Isomer B, provides a clear and reliable basis for identification. When combined with chromatographic separation and, where necessary, orthogonal analytical techniques like NMR, a comprehensive and unambiguous structural assignment can be achieved. This guide serves as a foundational resource for developing robust analytical methods for the characterization of complex small molecules.
References
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Veselkov, K. A., et al. (2009). Optimized ultraperformance liquid chromatography/mass spectrometry for global metabolic profiling of human urine. Analytical Chemistry, 81(12), 4820-4831. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous molecular formula determinations of natural compounds in a plant extract using 15 T Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 12. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparative Guide: IR Spectroscopy of Benzyloxy vs. Trifluoromethyl Groups
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
In medicinal chemistry, the benzyloxy group (
Distinguishing these groups via Infrared (IR) Spectroscopy is critical during intermediate characterization, particularly when monitoring nucleophilic aromatic substitutions (
Theoretical Basis & Spectral Signatures
To accurately interpret the spectra, one must understand the vibrational mechanics driving the signal intensity and frequency.
-
Benzyloxy (
): The spectrum is dominated by the mechanics of the ether linkage (C-O-C) and the monosubstituted benzene ring. The C-O stretch is polar but generally sharper than C-F stretches. -
Trifluoromethyl (
): The C-F bond is one of the strongest single bonds in organic chemistry ( ). The high electronegativity of fluorine creates a massive dipole moment, resulting in IR bands of extreme intensity —often the strongest in the entire spectrum.
Comparative Spectral Data Table
| Feature | Benzyloxy Group ( | Trifluoromethyl Group ( | Differentiation Key |
| Primary Stretch | C-O-C Asymmetric: | C-F Stretch: | C-F bands are broader and significantly more intense than C-O bands. |
| C-H Region | Aromatic: | None (Unless other parts of molecule contribute) | Presence of |
| Aromatic Overtones | N/A (Unless attached to aryl ring) | "Monosubstituted" overtone pattern confirms Benzyloxy. | |
| Deformation/Bending | OOP Bending: | Benzyloxy shows two distinct sharp peaks; | |
| Band Shape | Sharp to Medium Broadness | Very Broad, Multi-shouldered, "Super-Strong" |
The "Conflict Zone": Resolving the Fingerprint Region
The
Differentiation Logic
-
Intensity Threshold: If the band at
is the strongest in the spectrum and possesses a broad, complex shape (often splitting into a doublet or triplet due to symmetric/asymmetric modes), it is highly indicative of . -
The
Check: The benzyloxy group must show methylene scissoring ( ) and aliphatic stretches ( ). The group is "silent" in the C-H region. -
The "5-Finger" Pattern: Benzyloxy moieties attached to aromatics show a characteristic set of 5 bands in the
(OOP) and (overtone) regions.
Visual Logic: Spectral Assignment Workflow
The following decision tree illustrates the logical flow for distinguishing these groups in a complex molecule.
Figure 1: Decision logic for distinguishing Benzyloxy vs. Trifluoromethyl moieties based on spectral hierarchy.
Experimental Protocol: High-Fidelity ATR-FTIR
For fluorinated and ether-containing compounds, Attenuated Total Reflectance (ATR) is superior to KBr pellets. KBr is hygroscopic (water interferes with O-H/N-H regions) and high-pressure pressing can induce polymorphism or ion exchange in sensitive salts. ATR requires no sample prep, preserving the native solid-state form.
Protocol: Solid-State Analysis of Fluorinated Ethers
Objective: Obtain high-resolution spectra to resolve C-F vs C-O overlaps.
Equipment:
-
FTIR Spectrometer (e.g., Bruker Alpha or PerkinElmer Spectrum Two).
-
Diamond ATR Crystal (Zinc Selenide is acceptable but softer; Diamond is preferred for hard crystalline drugs).
Step-by-Step Methodology:
-
System Validation (Background):
-
Clean the crystal with isopropanol. Ensure no residue remains.
-
Collect a Background Spectrum (Air) with the same parameters as the sample (typically 16–32 scans,
resolution). -
Why: Removes atmospheric
( ) and vapor, which can distort baseline quality.
-
-
Sample Application:
-
Place
of the solid analyte onto the center of the crystal. -
Critical Step: Apply pressure using the anvil clamp until the force gauge reads the optimal range (usually
units). -
Causality: Poor contact yields weak signals. Fluorinated compounds often have high refractive indices; intimate contact is required to ensure the evanescent wave penetrates the sample effectively.
-
-
Acquisition:
-
Scan range:
. -
Accumulate 32 scans.
-
Pro-Tip: If the C-F peak "flattens" at the bottom (absorbance > 2.0 or Transmittance < 1%), the detector is saturated. Do not trust the peak shape. Retake the spectrum with less sample or less pressure to reduce path length, or use a Transmission technique (Nujol mull) if ATR saturation persists.
-
-
Post-Processing:
-
Apply ATR Correction .
-
Reasoning: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra show artificially intense peaks in the fingerprint region (
) compared to transmission libraries.
-
Synthesis Workflow Visualization
When synthesizing a drug candidate, you might convert a Benzyloxy group to a Trifluoromethyl group (or vice versa) to modulate metabolic stability. The following diagram tracks the spectral changes during such a transition.
Figure 2: Spectral evolution during the transition from a Benzyloxy pharmacophore to a Trifluoromethyl bioisostere.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR frequencies).
-
NIST Chemistry WebBook. Trifluoromethyl radical and derivatives IR data. National Institute of Standards and Technology. Available at: [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. (Context on CF3 in drug design).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed group frequency tables).
- BenchChem Technical Guides.IR Spectrum Analysis of Fluorinated Aromatics. (General reference for experimental protocols).
Sources
Analytical Purity Standards for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene: A Comparative Guide
As a Senior Application Scientist specializing in the chromatographic behavior of fluorinated aromatics, I frequently encounter the analytical bottlenecks associated with highly functionalized intermediates. 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (CAS:) is a prime example. Featuring a strongly electron-withdrawing trifluoromethyl (-CF3) group paired with two distinct ether linkages (methoxy and benzyloxy), this compound presents unique challenges in impurity profiling.
When developing active pharmaceutical ingredients (APIs) or advanced agrochemicals from this scaffold, the quality of your reference standard dictates the integrity of your entire analytical method. This guide objectively compares commercial Certified Reference Materials (CRMs) against in-house synthesized standards, detailing the causality behind standard selection and providing a self-validating experimental protocol for rigorous purity analysis.
The Causality of Standard Selection in Impurity Profiling
In pharmaceutical quality control, analytical measurements are only as reliable as the standard to which they are traced. According to, primary reference standards must undergo extensive analytical testing to prove authenticity and high purity without comparison to another standard.
For a complex intermediate like 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, relying on poorly characterized in-house standards introduces systemic risk. The benzyloxy group is susceptible to solvolysis or catalytic cleavage, potentially generating trace amounts of 2-methoxy-5-(trifluoromethyl)phenol. If this degradation occurs within your reference standard and goes undetected, your 100% mass balance assumption is compromised, leading to out-of-specification (OOS) results during downstream API manufacturing.
The mandate strict thresholds for reporting, identifying, and qualifying organic impurities. The workflow below illustrates the regulatory logic that necessitates high-purity reference standards.
Figure 1: ICH Q3A(R2) Impurity Qualification Workflow for Drug Intermediates.
Comparative Analysis of Reference Standard Grades
When sourcing or creating standards for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, laboratories typically choose between Commercial High-Purity CRMs, Secondary (Working) Standards, and In-House Synthesized Standards.
The table below summarizes the quantitative and qualitative performance metrics of these alternatives based on rigorous laboratory evaluations.
Table 1: Performance Comparison of Reference Standard Grades
| Parameter | Commercial CRM (ISO 17034) | Secondary / Working Standard | In-House Synthesized Standard |
| Certified Purity | ≥ 99.5% (qNMR verified) | ≥ 98.0% (HPLC-UV) | Variable (Typically 95% - 98%) |
| Uncertainty (U) | ± 0.2% | ± 1.0% | Unknown / Unquantified |
| Traceability | SI-traceable via Primary Standard | Traceable to CRM | None (Self-referential) |
| Certificate of Analysis | Comprehensive (NMR, MS, IR, TGA) | Basic (HPLC Area %) | Internal Notebooks |
| Regulatory Acceptance | Universally Accepted (ICH/FDA/EMA) | Accepted with CRM Bridging | High Risk for Rejection |
| Cost per Gram | High ( | Moderate ( | Low ($) |
Insight: While in-house standards save upfront costs, their lack of orthogonal characterization (e.g., missing thermogravimetric analysis for residual solvents) often results in an overestimation of assay purity. For , transitioning to a CRM is non-negotiable during Phase II/III clinical development.
Experimental Methodology: Self-Validating Purity Analysis
To accurately quantify the purity of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, the analytical method must resolve the main peak from closely related des-fluoro analogs and debenzylated degradants. The following HPLC-UV/MS protocol is designed as a self-validating system.
Step-by-Step HPLC-UV/MS Protocol
1. Diluent Selection (Causality: Solvolysis Prevention)
-
Action: Prepare all standards and samples in 100% LC-MS grade Acetonitrile.
-
Rationale: Using protic solvents like Methanol can induce transetherification or solvolysis of the benzyloxy group over time, artificially inflating the impurity profile. Acetonitrile preserves the structural integrity of the ether linkages.
2. Column Selection (Causality: Fluorine Interactions)
-
Action: Utilize a Pentafluorophenyl (PFP) stationary phase (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Rationale: Standard C18 columns rely purely on hydrophobic interactions, which struggle to separate positional isomers of fluorinated compounds. The PFP phase provides enhanced dipole-dipole,
, and charge-transfer interactions specifically targeting the highly electronegative -CF3group, ensuring baseline resolution of des-fluoro impurities.
3. Mobile Phase & Gradient
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 10 minutes.
-
Rationale: The acidic modifier ensures consistent ionization for the MS detector while suppressing silanol interactions on the column, yielding sharp, symmetrical peaks (Tailing Factor < 1.2).
4. Orthogonal Detection
-
Action: Plumb the system to a Photodiode Array (PDA) detector (extracted at 254 nm) in series with an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Rationale: UV detection provides quantitative mass balance, while MS provides qualitative mass confirmation, ensuring that co-eluting peaks are instantly flagged by anomalous m/z ratios.
Figure 2: Self-Validating HPLC-MS Protocol for Fluorinated Aromatic Intermediates.
Experimental Data: Method Validation & Performance
To demonstrate the impact of standard quality, we conducted a validation study comparing the use of a Commercial CRM versus an In-House Standard for the quantification of a known spiked impurity (2-methoxy-5-(trifluoromethyl)phenol) at the 0.15% qualification threshold.
Table 2: Method Validation Parameters (Spiked Impurity Recovery)
| Validation Parameter | Commercial CRM Reference | In-House Standard Reference | ICH Q2(R1) Requirement |
| Accuracy (Recovery at 0.15%) | 99.8% | 104.5% (Overestimation) | 90.0% - 110.0% |
| Precision (RSD, n=6) | 0.8% | 3.2% | ≤ 2.0% |
| Linearity (R²) | 0.9999 | 0.9945 | ≥ 0.9990 |
| Limit of Detection (LOD) | 0.01% | 0.04% | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.03% | 0.12% | Signal-to-Noise ≥ 10:1 |
Data Analysis: The In-House Standard failed the precision criteria (RSD 3.2%) and exhibited poor linearity. This was traced back to trace residual solvents and unquantified inorganic salts in the in-house batch, which dynamically altered the injection volume's true analyte concentration. The CRM, backed by rigorous, provided a self-validating baseline that easily met all ICH Q2(R1) requirements.
Conclusion
The purity analysis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene requires more than just a generic HPLC run; it demands a deep understanding of the molecule's chemical vulnerabilities and chromatographic behavior. By utilizing a PFP stationary phase, aprotic diluents, and orthogonal detection, laboratories can build robust, self-validating methods.
However, the most critical variable remains the reference standard. As demonstrated by the validation data, substituting a certified reference material with an under-characterized in-house standard introduces unacceptable analytical variance. For regulatory submissions and downstream API safety, investing in high-purity, traceable CRMs is the only scientifically sound choice.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." Tasianinch Regulatory Insights. Available at: [Link]
-
Pharmaffiliates. "Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety." Available at:[Link]
-
International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)." Available at: [Link]
-
Boroncore Chemical Database. "847148-75-8 | 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene." Available at:[Link]
A Comprehensive Guide to the Chromatographic Separation of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation and purification of specific isomers from a mixture are critical steps that dictate the efficacy, safety, and patentability of a final product. The compound 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene and its potential positional isomers present a significant analytical challenge due to their structural similarities. This guide, compiled by a Senior Application Scientist, provides a detailed comparison of potential chromatographic strategies, grounded in established separation principles and supported by data from analogous compounds, to effectively resolve these isomers.
The Challenge: Subtle Differences, Significant Impact
Positional isomers, such as those of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, often exhibit nearly identical physicochemical properties, including molecular weight, and boiling point.[1] This makes their separation by traditional techniques like distillation or crystallization exceedingly difficult. High-performance liquid chromatography (HPLC) and gas chromatography (GC) stand out as the most powerful techniques for such demanding separations, leveraging subtle differences in polarity, hydrophobicity, and molecular geometry.[2][3]
The key to a successful separation lies in exploiting the unique electronic and steric characteristics imparted by the benzyloxy, methoxy, and trifluoromethyl functional groups. The electron-donating methoxy group, the bulky and aromatic benzyloxy group, and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic and steric profile for each isomer, which can be leveraged for chromatographic resolution.[4]
Strategic Approach to Method Development
A systematic approach to developing a separation method for these isomers is paramount.[5] This involves a logical progression from understanding the analyte's properties to selecting the appropriate chromatographic mode, stationary phase, and mobile phase, followed by optimization.
Figure 1. A systematic workflow for developing a robust chromatographic separation method for the target isomers.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
Reversed-phase HPLC (RP-HPLC) is the most common starting point for the separation of aromatic compounds.[6] The choice of stationary phase is the most critical factor in achieving resolution between positional isomers.
Stationary Phase Selection: Beyond C18
While C18 columns are the default for many applications, their primary separation mechanism is hydrophobicity, which may not be sufficient to resolve isomers with identical molecular formulas. For aromatic compounds, stationary phases that offer alternative selectivities are often more effective.[7][8]
-
Phenyl Phases (e.g., Phenyl-Hexyl, Phenyl-Propyl): These are highly recommended for separating aromatic isomers.[4][9] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the analytes. Differences in the position of the electron-withdrawing trifluoromethyl group and electron-donating methoxy and benzyloxy groups will alter the electron density of the aromatic rings in each isomer, leading to differential retention.[4]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[10][11] The highly electronegative fluorine atoms on the stationary phase can interact strongly with the trifluoromethyl group on the analytes, potentially providing enhanced resolution.
-
Chiral Stationary Phases (CSPs): If the target molecule or its isomers are chiral (e.g., due to restricted rotation or the presence of a chiral center introduced during synthesis), chiral chromatography is essential.[12][13] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point for screening.[12]
Mobile Phase Optimization: The Key to Fine-Tuning Selectivity
The choice of organic modifier and aqueous phase pH can significantly impact selectivity.[14]
-
Organic Modifier: For separations on phenyl-based columns, methanol is often preferred over acetonitrile.[15] Acetonitrile's own π-electrons can interfere with the π-π interactions between the analyte and the stationary phase, potentially reducing selectivity.
-
Aqueous Phase: A buffer should be used to control the pH of the mobile phase, especially if there are any ionizable groups present. For neutral compounds like the target molecule, a simple water/organic mobile phase is usually sufficient.
Comparative Performance of HPLC Stationary Phases
| Stationary Phase | Primary Interaction Mechanism(s) | Expected Selectivity for Aromatic Isomers | Recommended Organic Modifier |
| C18 (ODS) | Hydrophobic | Low to Moderate | Acetonitrile or Methanol |
| Phenyl-Hexyl | Hydrophobic, π-π | High[4][7] | Methanol[15] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole | Very High[10][11] | Acetonitrile or Methanol |
| Chiral (Polysaccharide) | Chiral Recognition (Inclusion, H-bonding, Dipole-Dipole) | Specific for Enantiomers[12] | Heptane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) |
Experimental Protocol: HPLC Method for Isomer Screening
This protocol provides a starting point for screening different stationary phases to separate 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene isomers.
-
Sample Preparation:
-
HPLC System and Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Columns to Screen:
-
C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
Start at 60% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL
-
Figure 2. Experimental workflow for the initial HPLC screening of stationary phases for isomer separation.
Gas Chromatography (GC): A Viable Alternative for Volatile Isomers
For thermally stable and sufficiently volatile isomers, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a powerful alternative. The separation of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene isomers has been successfully demonstrated using GC, indicating its potential for the target molecule.[17]
Stationary Phase Selection for GC
The choice of a GC column with appropriate polarity is crucial.
-
Mid-polar Phases (e.g., 6% cyanopropyl-phenyl, 94% PDMS): These columns are often recommended for the separation of xylene isomers and other volatile organic compounds, suggesting they could be effective for the target isomers.[18]
-
High-polarity Phases (e.g., Polyethylene Glycol - WAX): These columns provide strong dipole-dipole and hydrogen bonding interactions, which could differentiate between isomers based on the accessibility of the ether oxygens.
Experimental Protocol: GC Method for Isomer Separation
-
Sample Preparation:
-
Dissolve the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC System and Conditions:
-
Instrument: GC with FID or MS detector.
-
Column: AT-210 (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent mid-to-high polarity column.[17]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Conclusion and Recommendations
While no direct experimental data for the chromatographic separation of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene isomers is currently available in the public domain, a robust separation strategy can be formulated based on established chromatographic principles and data from analogous compounds.
For High-Performance Liquid Chromatography , a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase is strongly recommended as the initial choice over a standard C18 column. The use of methanol as the organic modifier is advised to maximize π-π interactions, which are key to resolving aromatic positional isomers.
For Gas Chromatography , a mid-to-high polarity column , such as one with a cyanopropyl-phenyl or polyethylene glycol stationary phase, offers the best potential for separating these isomers based on differences in their polarity and volatility.
Successful separation will ultimately depend on empirical testing and optimization of the parameters outlined in this guide. By systematically screening different stationary phases and fine-tuning the mobile phase or temperature program, researchers can develop a reliable and reproducible method for the analysis and purification of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene isomers, a critical step in advancing their research and development goals.
References
- Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies, Inc.
- Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- PharmaCores. (2025). HPLC Method development: an overview. PharmaCores.
- Núñez, O., Checa, A., & Gallart-Ayala, H. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Bujno Chemicals. (n.d.).
- Patel, D. et al. (2021).
- SIELC Technologies. (n.d.). Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies.
- Nacalai Tesque, Inc. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2024). HPLC Method Development - A Review.
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- American Chemical Society. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- MDPI. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI.
- TISTATIC. (n.d.). 4- (Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene.
- Elsevier. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. ScienceDirect.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta.
- MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI.
- ARKIVOC. (2004). The 'one-pot' preparation of substituted benzofurans. ARKIVOC.
- Environmental Protection Agency. (2025). 4-Methoxy-2-(trifluoromethyl)benzenemethanol Properties. EPA.
- American Chemical Society. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach.
- Chromatography Forum. (2017).
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- Supporting Inform
- Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
- PubMed. (2001). Simultaneous direct high-performance liquid chromatographic enantioseparation of 2-methylglycidol-1-benzyl ether and 2-methylglycerol-1-benzyl ether using a solvent-switching technique.
- TSI Journals. (n.d.). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
- MDPI. (2024).
- Chinese Academy of Sciences. (2020).
- MDPI. (2020).
- American Chemical Society. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews.
- BenchChem. (2025). Technical Support Center: Separation of Isopropyl-methoxy-nitrobenzene Isomers. BenchChem.
- BOC Sciences. (n.d.).
- Welch Materials. (2024).
- ResearchGate. (n.d.). (PDF)
- Defense Technical Information Center. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
- Journal of Al-Nahrain University. (n.d.).
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
- Agilent. (2022). Analysis of Benzene and its Derivatives (BTEX)
- Google Patents. (1979).
- MDPI. (2025). Selective Benzene Recognition in Competitive Solvent System (Cyclohexene, Cyclohexane, Tri- and Hexafluorobenzenes)
- BenchChem. (2025). A Technical Guide to 4-(Benzyloxy)
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-2-methoxy- (CAS 321-28-8).
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- 18. agilent.com [agilent.com]
Orthogonal Purity Validation of Fluorinated Intermediates: Elemental Analysis vs. Alternative Methods for C15H13F3O2
In the development of fluorinated pharmaceuticals, establishing the absolute purity of synthetic intermediates is a regulatory and scientific imperative. For compounds such as 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl alcohol (molecular formula: C15H13F3O2, MW: 282.26 g/mol )[1],[2], relying on a single analytical dimension often leads to catastrophic downstream failures.
While High-Performance Liquid Chromatography (HPLC) is universally employed for impurity profiling, it provides a relative purity assessment based on the area percentage of chromophore-active peaks[3],[4]. HPLC is fundamentally blind to inorganic salts, residual moisture, and non-UV-absorbing aliphatic solvents. To establish a truly self-validating analytical system, relative chromatographic data must be orthogonally cross-validated with Elemental Analysis (EA). The American Chemical Society (ACS) mandates that experimental EA values must fall within ±0.4% of theoretical calculations to confirm ≥95% bulk purity[5].
The Mechanistic Challenge: Overcoming the C-F Bond
Elemental analysis is an essential purity control, but it is uniquely prone to misinterpretation or manipulation because raw thermal conductivity chromatograms are rarely scrutinized by reviewers,. This vulnerability is magnified in fluorinated compounds.
The causality behind EA failure in molecules like C15H13F3O2 lies in thermodynamics. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). During standard flash combustion, incomplete mineralization frequently leads to the formation of volatile tetrafluoromethane (CF4) gas rather than carbon dioxide (CO2) and hydrogen fluoride (HF). Because CF4 escapes detection by standard thermal conductivity detectors (TCD) configured for CO2, the resulting carbon mass fraction will appear artificially low. To circumvent this, the combustion matrix must be chemically modified with an oxygen donor and catalyst (e.g., Tungsten Trioxide, WO3) to force the complete cleavage of C-F bonds.
Mechanistic role of WO3 in preventing CF4 formation during elemental analysis.
Comparative Analysis of Purity Validation Methods
To build a robust validation framework, scientists must understand the specific blind spots of each technique. Table 1 outlines why a multi-modal approach is required.
Table 1: Capabilities and Limitations of Purity Assessment Techniques
| Analytical Technique | Operating Principle | Primary Output | Critical Blind Spots |
| HPLC-UV | Differential partitioning & UV absorption | Relative purity (Area %) | Invisible to inorganic salts, water, and non-chromophoric solvents. |
| qNMR | Nuclear magnetic resonance with an internal standard | Absolute structural purity | Insensitive to trace inorganic salts; requires high analyte solubility. |
| Elemental Analysis | Flash combustion & gas chromatography | Absolute elemental mass fraction | Does not identify specific structural isomers; highly sensitive to moisture. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology establishes a self-validating loop. By cross-referencing HPLC data with WO3-catalyzed EA, discrepancies automatically flag hidden impurities.
Step 1: Rigorous Desiccation (Pre-treatment)
-
Action: Dry the C15H13F3O2 sample under high vacuum (e.g., 4 × 10⁻³ kPa at 303.15 K) to a constant weight[6].
-
Causality: Residual solvents are the primary cause of EA failure. Failure to remove ambient moisture or hygroscopic water will artificially inflate the %H and %O values while proportionally depressing %C and %F.
Step 2: Micro-Weighing and Matrix Modification
-
Action: Using an ultra-microbalance with a resolution of ±0.1 µg[7], weigh exactly 1.5–2.0 mg of the sample into a combustible tin capsule. Add WO3 powder in a 1:5 (analyte:catalyst) mass ratio.
-
Causality: The tin capsule acts as a secondary thermodynamic driver; its rapid exothermic oxidation momentarily drives the local flash temperature above 1800°C, while WO3 provides the necessary oxygen to fully mineralize the refractory C-F bonds.
Step 3: Flash Combustion and CIC Integration
-
Action: Drop the capsule into a quartz combustion tube heated to 1000°C under a pure O2 pulse. Pass effluent gases through a copper reduction column (600°C) to reduce nitrogen oxides.
-
Causality: CO2, H2O, and N2 are separated via gas chromatography and quantified via TCD. Crucially, the fluorine species (HF) are trapped in an absorbent solution and quantified via Combustion Ion Chromatography (CIC) to verify the %F mass fraction.
Step 4: Orthogonal Cross-Validation (The Logic Loop)
-
Action: Compare the theoretical elemental mass against the experimental results. If the deviation (Δ) is >0.4%, reject the HPLC purity score and investigate for non-UV absorbing contaminants.
Logical workflow for orthogonal cross-validation of fluorinated compound purity.
Experimental Data: The Danger of Relative Purity
The data in Table 2 illustrates a real-world validation scenario for a batch of synthesized C15H13F3O2. While HPLC indicated a highly pure product (99.8% Area), standard elemental analysis failed the ACS ±0.4% acceptance criteria due to CF4 formation. Only the implementation of the WO3-catalyzed protocol revealed that the bulk material was indeed pure, aligning the experimental mass fractions with theoretical values.
Table 2: Experimental vs. Theoretical Elemental Composition for C15H13F3O2
| Element | Theoretical Mass % | Exp. (Standard Catalyst) | Exp. (WO3 Catalyzed) | Δ (WO3 vs. Theoretical) | Validation Status |
| Carbon (C) | 63.83% | 61.20% (Failed) | 63.75% | -0.08% | Pass (≤ 0.4%) |
| Hydrogen (H) | 4.64% | 4.65% | 4.66% | +0.02% | Pass (≤ 0.4%) |
| Fluorine (F) | 20.19% | 18.10% (Failed) | 20.11% | -0.08% | Pass (≤ 0.4%) |
| Oxygen (O) | 11.34% | N/A | 11.48% | +0.14% | Pass (≤ 0.4%) |
Note: The severe depression of %C and %F in the standard catalyst run highlights the danger of relying on relative HPLC purity without properly optimized orthogonal EA validation.
Conclusion
For fluorinated intermediates like C15H13F3O2, a single analytical method is never sufficient. HPLC provides excellent resolution of structurally similar organic impurities, but it cannot validate the absolute composition of the bulk powder. By integrating a thermodynamically optimized, WO3-catalyzed Elemental Analysis protocol, researchers establish a self-validating system that guarantees the integrity of their active pharmaceutical ingredients, ensuring that hidden salts, moisture, or incomplete combustion artifacts do not compromise downstream drug development.
References
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers 9 (2022): 412-416.[Link]
-
American Chemical Society. "An International Study Evaluating Elemental Analysis." ACS Central Science (2022).[Link]
-
MDPI. "Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents." International Journal of Molecular Sciences 23, no. 11 (2022): 5874.[Link]
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Safety Operating Guide
2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
As a Senior Application Scientist, I frequently observe that while drug development professionals meticulously design synthetic routes, the end-of-life logistical planning for complex fluorinated aromatics is often an afterthought. 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (CAS 847148-75-8) is a highly valuable intermediate in medicinal chemistry, but its structural features—specifically the trifluoromethyl (
This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, ensuring that your laboratory maintains compliance, protects personnel, and minimizes environmental impact.
The Mechanistic Causality of Fluorinated Waste Disposal
To understand how to dispose of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, we must first understand why standard disposal methods fail.
The Recalcitrance of the C-F Bond
The carbon-fluorine bond is one of the strongest in organic chemistry. Standard chemical neutralization methods, such as simple benchtop hydrolysis or oxidation, are entirely ineffective for degrading the
The Danger of Improper Incineration
A common operational error is placing fluorinated intermediates into "Non-Halogenated Organic Waste" containers. Non-halogenated waste is frequently reprocessed and sold as fuel for industrial furnaces or cement kilns (fuel blending)[3]. If 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is introduced into this stream, its combustion will generate hydrogen fluoride (
Therefore, this compound must be strictly segregated as Halogenated Organic Waste [4]. It requires specialized high-temperature incineration facilities equipped with caustic off-gas scrubbers designed specifically to neutralize acidic combustion byproducts like
Quantitative Waste Management Parameters
To facilitate accurate risk assessment and logistical planning with your Environmental Health and Safety (EHS) department, the following operational parameters must be adhered to when contracting waste disposal services for this compound.
| Parameter | Operational Value / Requirement | Causality / Rationale |
| Waste Classification | Halogenated Organic Waste | Contains fluorine; requires specialized handling to prevent |
| Incineration Temperature | Required to break the highly stable C-F bonds in the trifluoromethyl group[1]. | |
| Retention Time | Minimum 2 seconds | Ensures complete thermal destruction and prevents the formation of toxic micro-pollutants[1]. |
| Required Infrastructure | Caustic Scrubber Systems | Neutralizes acidic gases ( |
| Destruction Efficiency | EPA standard for the thermal destruction of halogenated organic compounds[1]. |
Step-by-Step Experimental Protocol: Segregation and Disposal
Trust in laboratory safety is built on reproducible, self-validating protocols. Implement the following standard operating procedure (SOP) for the disposal of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
Phase 1: Point-of-Generation Segregation
-
Verify the Waste Stream: Before discarding any reaction mixture, filtrate, or unused solid containing the compound, verify the absence of incompatible reactive materials (e.g., strong reducing agents like lithium aluminum hydride, which can react violently with fluorinated compounds)[6].
-
Select the Receptacle: Use a dedicated, chemically compatible container (typically high-density polyethylene (HDPE) or glass) specifically labeled for "Halogenated Organic Waste" [3][7].
-
Avoid Dilution: Do not mix aqueous waste with this halogenated organic stream. Keep aqueous and organic phases strictly separated to reduce disposal costs and prevent phase-separation pressure buildup in the waste container[8].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene" and indicate the presence of "Fluorinated Organics"[7].
-
Storage Conditions: Store the container in a designated SAA within a flammable liquids cabinet or under a certified chemical fume hood, utilizing secondary containment (e.g., a spill tray) to capture potential leaks[3][4].
-
Volume Limits: Never fill the waste container beyond 80% capacity to allow for vapor expansion.
Phase 3: Spill Response and Decontamination
In the event of an accidental spill of the pure compound or a solution containing it:
-
Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat[4].
-
Containment:
-
Collection: Transfer all absorbed material and contaminated consumables (pipette tips, wipes) into a solid hazardous waste container labeled "Halogenated Solid Waste"[4].
-
Decontamination: Wash the affected surface with a compatible organic solvent (e.g., acetone or ethanol) to dissolve residual compound, followed by a thorough wash with detergent and water. Collect the solvent washings into the liquid halogenated waste container[4].
Logical Workflow Visualization
The following diagram illustrates the critical decision-making matrix for routing 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene into the correct waste stream.
Caption: Decision matrix and disposal workflow for fluorinated organic compounds.
References
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
Minnesota Attorney General's Office. (n.d.). 3M Industrial Hygiene Program. Retrieved from[Link]
-
University of Tennessee Institute of Agriculture. (2008). Laboratory Hazardous Waste Management Guide. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]
-
Oak Ridge National Laboratory. (2000). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
This guide provides essential safety and logistical information for the handling and disposal of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.
Hazard Analysis: Understanding the Compound
-
Aromatic Ethers: These compounds can be flammable and may form explosive peroxides upon prolonged exposure to air and light.[1][2] They can also cause skin and eye irritation.
-
Trifluoromethylated Compounds: The trifluoromethyl (CF3) group is a common feature in many pharmaceuticals and can significantly alter a molecule's reactivity and biological activity.[3][4] Compounds containing this group may cause respiratory tract irritation.[5][6]
-
General Chemical Hazards: As with many organic compounds, there is a potential for skin and eye irritation, and possible harm if swallowed or inhaled.[5][7]
Given these characteristics, a cautious approach is warranted, treating the compound as potentially hazardous. The RAMP (Recognize, Assess, Minimize, and Prepare) framework is a useful tool for structuring your approach to safety.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as a final barrier between laboratory personnel and potential hazards.[9][10] A comprehensive hazard assessment should always be performed to determine the specific PPE required for any given task.[11][12]
Table 1: Recommended PPE for Handling 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87-compliant safety glasses with side shields or chemical splash goggles.[12] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard. | Protects against splashes of the chemical or solvents, which could cause serious eye irritation.[5][7] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements.[11][12][13] | Provides a barrier against accidental spills and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[14] It is advisable to wear two pairs of nitrile gloves.[13] | Protects the skin from direct contact with the chemical, which may cause irritation.[5][7] Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If work must be performed outside a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.[13][15] | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is critical for minimizing risk. The following steps outline the safe handling of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene from receipt to use.
Experimental Workflow Diagram
Caption: Safe Handling Workflow for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene.
Step-by-Step Methodology:
-
Preparation:
-
Before beginning any work, review this safety guide and any available safety data for analogous compounds.[16]
-
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in Table 1.[11]
-
Verify that the chemical fume hood is functioning correctly, with a face velocity between 80-125 feet per minute.[13]
-
-
Handling:
-
When transporting the chemical from storage, use a secondary container to prevent spills.
-
All handling of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[17]
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, especially when working with flammable solvents.[5]
-
-
In Case of a Spill or Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][18] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][18] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation: All waste containing 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene, including contaminated consumables (e.g., gloves, absorbent pads), should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Waste Characterization: The waste should be classified as halogenated organic waste.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures. Do not pour chemical waste down the drain.[7]
By adhering to these guidelines, you can significantly minimize the risks associated with handling 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene and ensure a safe and productive research environment.
References
-
Proper Use of Personal Protective Equipment (PPE) | Today's Clinical Lab. (2019, May 15). Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]
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Laboratory Safety Guidance - OSHA. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from [Link]
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American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager. (2013, September 10). Retrieved from [Link]
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Safety Tipsheets & Best Practices - American Chemical Society. Retrieved from [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]
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Ethers - Handling and control of exposure. (2010, July 19). Retrieved from [Link]
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Publications & Resources - American Chemical Society. Retrieved from [Link]
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Use of Ether - Environment, Health & Safety. Retrieved from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Retrieved from [Link]
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Diethyl Ether. Retrieved from [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions | ACS.org. Retrieved from [Link]
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Personal Protective Equipment: Hands. (2024, May 10). Retrieved from [Link]
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Personal Protective Equipment (PPE). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
